SI113
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1392816-46-4 |
|---|---|
Molecular Formula |
C23H24N6O |
Molecular Weight |
400.49 |
IUPAC Name |
2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12- |
InChI Key |
LAOYAWHHLUVMFT-QINSGFPZSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SI113; SI-113; SI 113 |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro and In Vivo Efficacy of SI113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical studies on SI113, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The document summarizes key quantitative data from in vitro and in vivo experiments, details the experimental methodologies employed, and illustrates the underlying signaling pathways and experimental workflows.
Core Findings
This compound has demonstrated significant therapeutic potential in preclinical cancer models, particularly in glioblastoma and hepatocellular carcinoma. It effectively inhibits cancer cell proliferation, induces apoptosis and autophagy, and enhances the efficacy of radiotherapy. These effects are primarily attributed to its selective inhibition of SGK1, a key kinase in oncogenic signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Assay | Concentration(s) | Key Findings | Reference |
| Colon Carcinoma | RKO | Cell Viability | 12.5 µM | Significant delay in cell cycle progression and accumulation in G0-G1 phase (p=0.0024).[1] | [1] |
| Colon Carcinoma | RKO | Apoptosis Assay | 12.5 µM this compound + 50 nM Paclitaxel | Significant increase in apoptosis and necrosis (p=0.00037).[1] | [1] |
| Hepatocellular Carcinoma | HepG2, HuH-7 | Cell Viability | 12.5, 25, 50 µM | Time- and dose-dependent reduction in the number of viable cells.[2] | [2] |
| Hepatocellular Carcinoma | HepG2, HuH-7 | Apoptosis Assay (Guava Nexin) | 12.5 µM | Significant increase in total cell death at 24, 48, and 72 hours.[2][3] | [2][3] |
| Glioblastoma Multiforme | LI, ADF, A172 | Apoptosis Assay | 12.5 µM | Significant increase in caspase-mediated apoptotic cell death (p < 0.05).[1] | [1] |
| Endometrial Cancer | Not Specified | Apoptosis & Autophagy Assays | Not Specified | Induced apoptosis (PARP and Caspase-9 cleavage) and autophagy (increased LC3B-II and beclin I).[1] | [1] |
| Various | RKO, MCF-7, A-172 | Kinase Inhibition Assay | IC50 = 600 nM | Potent and selective inhibition of SGK1.[4] | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Hepatocellular Carcinoma | NOD/SCID Mice | HuH-7 | 8 mg/kg/day, intraperitoneal | Significantly smaller tumor volume compared to control (p=0.0009). Potentiated the effects of radiotherapy.[1] | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of preclinical in vivo studies.
Figure 1: Simplified signaling pathway of this compound action.
Figure 2: Workflow of in vivo xenograft studies with this compound.
Experimental Protocols
The following sections provide a summary of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Assays
1. Cell Lines and Culture:
-
Hepatocellular Carcinoma: HepG2 and HuH-7 cell lines were utilized.[2][3]
-
Colon Carcinoma: RKO cells were used.[1]
-
Glioblastoma Multiforme: LI, ADF, and A172 cell lines were subjects of study.[5]
-
General Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.
2. Cell Viability and Proliferation Assays:
-
Cells were seeded in multi-well plates and treated with varying concentrations of this compound (12.5, 25, and 50 µM) for specified durations (e.g., 24, 48, 72 hours).[2][3]
-
Cell viability was assessed by counting viable cells, often expressed as a percentage of control (vehicle-treated) cells.[3]
3. Apoptosis Assays:
-
Flow Cytometry (Guava Nexin Assay): This method was used to quantify apoptosis.[2][3] Cells were stained with Annexin V (to detect phosphatidylserine externalization in early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to identify late apoptotic and necrotic cells).[5][6]
-
Caspase Assays: Activation of caspases, key mediators of apoptosis, was measured to confirm the pro-apoptotic effect of this compound.[5]
4. Western Blot Analysis:
-
Western blotting was employed to analyze the expression and phosphorylation status of key proteins in the SGK1 signaling pathway.
-
This included probing for SGK1, phosphorylated forms of its substrates like MDM2 and NDRG1, and markers of apoptosis (e.g., cleaved PARP, Caspase-9) and autophagy (e.g., LC3B-II, beclin I).[1][7][8]
5. Cell Cycle Analysis:
-
Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[2][9]
-
This analysis helps to determine if the compound induces cell cycle arrest.
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice, specifically NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, were used to prevent rejection of human tumor xenografts.[10]
2. Tumor Implantation:
-
Human cancer cells (e.g., 2.5 x 10^6 HuH-7 cells) were implanted subcutaneously into the flanks of the mice.[10]
3. Treatment Protocol:
-
Once tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and control groups.[10]
-
This compound was administered intraperitoneally, typically at a dose of 8 mg/kg/day.[10] The control group received the vehicle solution.
4. Efficacy Evaluation:
-
Tumor growth was monitored regularly by caliper measurements.[10]
-
The primary endpoint was typically the tumor volume, with studies concluding when tumors in the control group reached a predetermined size.[10]
-
At the end of the study, tumors were often excised for further analysis.
5. Combination Therapy Studies:
-
In some studies, the efficacy of this compound in combination with other treatments, such as radiotherapy, was evaluated to assess for synergistic or additive effects.[7][10]
Conclusion
The collective in vitro and in vivo data strongly support the continued investigation of this compound as a promising therapeutic agent for various cancers. Its well-defined mechanism of action as an SGK1 inhibitor, coupled with its demonstrated anti-proliferative and pro-apoptotic activities, provides a solid foundation for further development. Future studies should aim to further elucidate its pharmacokinetic and pharmacodynamic properties and explore its efficacy in a broader range of cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
Early Research on SI113 as a Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on SI113, a pyrazolo[3,4-d]pyrimidine-based small molecule, as a kinase inhibitor. It focuses on its primary target, mechanism of action, and its effects on cancer cells as documented in foundational preclinical studies.
Core Concepts: this compound as a Selective SGK1 Inhibitor
Early research identified this compound as a potent and selective inhibitor of Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and stress responses. Dysregulation of the SGK1 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.
This compound was identified from a screening of a library of dual SRC/ABL small molecule inhibitors for their ability to inhibit SGK1 and AKT kinase activity.[1] While it belongs to a family of compounds with activity against SRC and ABL, this compound was found to be particularly effective in inhibiting SGK1.[1]
Data Presentation: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| SGK1 | 600 | [2] |
| AKT1 | Not specified, but reported to be "much less effective" than against SGK1. | [1] |
| ABL | Not specified, but reported to be "much less effective" than against SGK1. | [1] |
| SRC | Not specified, but reported to be "much less effective" than against SGK1. | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SGK1, thereby modulating downstream signaling pathways involved in cell survival and proliferation.
The SGK1 Signaling Pathway
SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is triggered by various upstream signals, including growth factors (e.g., IGF-1), hormones (e.g., glucocorticoids), and cellular stress. Once activated, SGK1 phosphorylates a wide range of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Cellular Effects of this compound
By inhibiting SGK1, this compound has been shown to induce several anti-cancer effects in various cell lines, including glioblastoma, hepatocellular carcinoma, and colon carcinoma. These effects include:
-
Induction of Apoptosis: Inhibition of SGK1 by this compound can lead to programmed cell death.
-
Cytotoxic Autophagy: In some cancer cell types, this compound has been observed to induce autophagic cell death.
-
Inhibition of Cell Proliferation: By arresting the cell cycle, this compound can halt the growth of cancer cells.
-
Synergistic Effects: this compound has demonstrated synergistic anti-cancer effects when used in combination with radiotherapy and other chemotherapeutic agents like paclitaxel.
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on this compound.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on SGK1 activity.
Materials:
-
Recombinant active SGK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Substrate (e.g., Crosstide)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant SGK1 enzyme, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specific duration (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, colon carcinoma)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This technique is used to analyze the effect of this compound on the expression and phosphorylation of proteins in the SGK1 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SGK1, anti-SGK1, anti-p-FOXO3a, anti-FOXO3a, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression or phosphorylation.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a kinase inhibitor like this compound and the logical relationship of its effects.
References
- 1. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
The Core Signaling Axis of SGK1 and its Inhibition by SI113: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational principles of Serum and Glucocorticoid-regulated Kinase 1 (SGK1) signaling and the mechanism of its inhibitor, SI113. This document is intended to serve as a core resource, detailing the molecular pathways, summarizing key quantitative data, and providing methodologies for critical experiments in this field of study.
The SGK1 Signaling Cascade: A Pivotal Regulator of Cellular Processes
Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine kinase that acts as a crucial node in signal transduction, governing a wide array of cellular functions including cell survival, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous pathologies, most notably in cancer, where it often promotes tumor progression and therapeutic resistance.[3]
Activation of SGK1
The activation of SGK1 is a multi-step process primarily initiated by the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][4] Upon stimulation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This leads to the recruitment and activation of two key kinases: Phosphoinositide-dependent kinase 1 (PDK1) and the mammalian Target of Rapamycin Complex 2 (mTORC2).[1][4]
Full activation of SGK1 requires a dual phosphorylation event:
-
mTORC2 phosphorylates SGK1 at Serine 422 (S422) in its hydrophobic motif.[4]
-
This initial phosphorylation primes SGK1 for a subsequent phosphorylation by PDK1 at Threonine 256 (T256) within its activation loop.[1]
This two-step activation is a critical control point in the regulation of SGK1 activity.
Downstream Effectors of SGK1
Once activated, SGK1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing cellular fate. Key targets with significant implications in cancer biology include:
-
FOXO3a (Forkhead box protein O3a): SGK1 phosphorylates the transcription factor FOXO3a, leading to its sequestration in the cytoplasm and preventing it from transcribing pro-apoptotic genes.[1][2] This inhibitory action of SGK1 on FOXO3a is a key mechanism for promoting cell survival.[2]
-
MDM2 (Mouse double minute 2 homolog): SGK1 can phosphorylate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Phosphorylation of MDM2 by SGK1 can enhance its stability and activity, leading to decreased p53 levels and a subsequent reduction in apoptosis and cell cycle arrest.
-
TSC2 (Tuberous Sclerosis Complex 2): SGK1 can phosphorylate and inhibit TSC2, a negative regulator of the mTORC1 complex. By inhibiting TSC2, SGK1 can contribute to the activation of mTORC1, a master regulator of protein synthesis and cell growth.
The following diagram illustrates the core SGK1 activation pathway and its key downstream targets.
This compound: A Potent and Selective SGK1 Inhibitor
This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1 kinase activity, demonstrating significantly less efficacy against other kinases such as AKT1, ABL, and SRC. This compound exerts its effects by competing with ATP for its binding site within the catalytic domain of SGK1.
Mechanism of Action of this compound
By directly inhibiting the kinase activity of SGK1, this compound effectively blocks the phosphorylation of its downstream substrates. This leads to a reversal of the pro-survival and pro-proliferative effects of SGK1 signaling. The key consequences of this compound-mediated SGK1 inhibition include:
-
Activation of Apoptosis: By preventing the phosphorylation and inactivation of FOXO3a, this compound allows this transcription factor to enter the nucleus and promote the expression of pro-apoptotic genes.[1][2] Furthermore, by inhibiting SGK1-mediated phosphorylation of MDM2, this compound can lead to the stabilization of p53, further enhancing apoptosis and cell cycle arrest.
-
Inhibition of Cell Proliferation: The inhibition of the SGK1-TSC2-mTORC1 axis by this compound can lead to a decrease in protein synthesis and cell growth.
-
Induction of Autophagy: Some studies have shown that this compound can induce cytotoxic autophagy in cancer cells.
The following diagram illustrates the mechanism of action of this compound on the SGK1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on this compound and its effect on SGK1 signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 | Cell Line | Reference |
| SGK1 | 600 nM | - | |
| AKT1 | 50 µM | - |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| RKO | Colon Carcinoma | 12.5 µM | 24 h | Significant decrease | |
| HepG2 | Hepatocellular Carcinoma | 12.5 - 50 µM | 48 - 72 h | Dose- and time-dependent reduction | |
| HuH-7 | Hepatocellular Carcinoma | 12.5 - 50 µM | 48 - 72 h | Dose- and time-dependent reduction |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Treatment | Observation | Reference |
| RKO | 12.5 µM this compound for 6h | Significant increase in late apoptosis | |
| HepG2 | 12.5 µM this compound | Time-dependent increase in apoptosis | |
| HuH-7 | 12.5 µM this compound | Time-dependent increase in apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational papers on this compound and SGK1 signaling.
In Vitro SGK1 Kinase Activity Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of this compound on SGK1 activity.
Objective: To measure the kinase activity of SGK1 in the presence or absence of an inhibitor.
Materials:
-
Active SGK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays)
-
SGK1 substrate peptide (e.g., Crosstide)
-
This compound or other inhibitors
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the SGK1 substrate peptide, and the active SGK1 enzyme.
-
Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at the desired concentrations.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (containing [γ-32P]ATP).
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
The following diagram outlines the workflow for the in vitro SGK1 kinase activity assay.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds like this compound.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., RKO, HepG2, HuH-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol is essential for examining the phosphorylation status of SGK1 substrates like MDM2.
Objective: To detect changes in the phosphorylation of SGK1 target proteins upon treatment with this compound.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-MDM2 (Ser166), anti-total MDM2, anti-SGK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MDM2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.
References
SI113's role in cellular processes
An In-depth Technical Guide on the Role of SI113 in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic small molecule, characterized by a substituted pyrazolo[3,4-d]pyrimidine scaffold, identified as a potent and specific inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (Sgk1). Sgk1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapeutic agents. By inhibiting Sgk1, this compound disrupts key oncogenic signaling cascades, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling pathways, and detailed methodologies for key experimental procedures used to characterize its activity.
Core Mechanism of Action: The Sgk1/Mdm2/p53 Signaling Pathway
Sgk1 is a downstream effector of the PI3K/Akt signaling pathway and is implicated in tumorigenesis and chemoresistance. One of its critical substrates is the Mouse Double Minute 2 homolog (Mdm2), the primary E3 ubiquitin ligase for the tumor suppressor protein p53. In response to growth factor signaling (e.g., insulin), Sgk1 phosphorylates Mdm2. This phosphorylation event enhances Mdm2's ability to ubiquitinate p53, targeting it for proteasomal degradation. By maintaining low intracellular levels of p53, cancer cells can evade apoptosis and continue to proliferate.
This compound acts as a specific inhibitor of Sgk1's kinase activity. By blocking Sgk1, this compound prevents the phosphorylation of Mdm2.[1] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis, ultimately suppressing tumor growth.
Caption: Sgk1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Cellular Effects
Inhibition of Cancer Cell Proliferation
This compound demonstrates significant anti-proliferative effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in RKO colon carcinoma cells.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value (µM) |
| RKO | Colon Carcinoma | 72 hours | ~8.0 |
| MCF-7 | Breast Cancer | 72 hours | >12.5 |
| A-172 | Glioblastoma Multiforme | 72 hours | >12.5 |
Table 1: Anti-proliferative activity of this compound on various cancer cell lines. Data is extrapolated from dose-response curves.[2]
Induction of Apoptosis and Necrosis
In RKO cells, this compound not only inhibits proliferation but also induces programmed cell death. Its efficacy is significantly enhanced when used in combination with the chemotherapeutic agent paclitaxel.[3]
| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic/Dead Cells (%) |
| Control (Untreated) | 1.0 ± 0.2 | 1.4 ± 0.4 | 2.4 ± 0.6 |
| This compound (12.5 µM) | 2.5 ± 0.5 | 2.8 ± 0.6 | 5.3 ± 1.1 |
| Paclitaxel (50 nM) | 3.2 ± 0.7 | 4.5 ± 0.9 | 7.7 ± 1.6 |
| This compound (12.5 µM) + Paclitaxel (50 nM) | 5.8 ± 1.2 | 10.2 ± 2.1 | 16.0 ± 3.3 |
Table 2: Percentage of apoptotic and necrotic RKO cells after 24-hour treatment. Data represents mean ± S.E. from multiple experiments.[2]
Cell Cycle Arrest
Treatment with this compound leads to a significant delay in cell cycle progression, causing an accumulation of cells in the G0/G1 phase.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.4 ± 2.5 | 25.1 ± 1.8 | 19.5 ± 1.5 |
| This compound (12.5 µM) | 70.2 ± 3.1 | 15.3 ± 1.2 | 14.5 ± 1.1 |
Table 3: Cell cycle distribution of RKO cells after 24-hour treatment with this compound. Data represents mean ± S.E.[2]
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments used to characterize the cellular effects of this compound.
In Vitro Sgk1 Kinase Assay
This assay measures the ability of this compound to directly inhibit the kinase activity of Sgk1, either endogenous or overexpressed, via immunoprecipitation.
References
A Preliminary Investigation of SI113 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into the anti-cancer properties of SI113, a specific inhibitor of the Serum and Glucocorticoid Regulated Kinase 1 (SGK1). The document outlines the compound's mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for key experimental procedures.
Introduction
This compound is a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It has been identified as a potent and selective inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy. SGK1 is often upregulated in various cancers, making it a promising target for novel anti-cancer drugs. Preliminary studies have demonstrated that this compound can impede the growth of cancer cells, induce programmed cell death, and enhance the efficacy of existing chemotherapeutic agents, highlighting its potential for further preclinical and clinical development.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by specifically targeting the kinase activity of SGK1. A key downstream substrate of SGK1 is the E3 ubiquitin ligase MDM2, which is the primary negative regulator of the p53 tumor suppressor protein. In many cancer cells, activated SGK1 phosphorylates and activates MDM2. This activated MDM2 then targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions, such as cell cycle arrest and apoptosis.
By inhibiting SGK1, this compound prevents the phosphorylation and activation of MDM2.[1][2] This leads to the stabilization and accumulation of p53, which can then initiate the apoptotic cascade, leading to cancer cell death.[1]
Quantitative Data Summary: In Vitro Efficacy of this compound
This compound has demonstrated a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| RKO | Colon Carcinoma | ~8 | 72 | [1] |
| LI | Glioblastoma Multiforme | ~9-11 | 72 | [3] |
| ADF | Glioblastoma Multiforme | ~9-11 | 72 | [3] |
| A172 | Glioblastoma Multiforme | ~9-11 | 72 | [3] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction | 48-72 | [2][4] |
| HuH-7 | Hepatocellular Carcinoma | Dose-dependent reduction | 48-72 | [2][4] |
Note: For HepG2 and HuH-7 cells, specific IC50 values were not provided in the referenced literature, but a significant dose-dependent reduction in cell viability was observed at concentrations of 12.5, 25, and 50 µM.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the preliminary investigation of this compound.
General Experimental Workflow
References
- 1. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Selectivity Profile of SI113: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SI113, a pyrazolo-pyrimidine-based small molecule inhibitor. The document focuses on its primary target, Serum/glucocorticoid-regulated kinase 1 (Sgk1), its position within key signaling pathways, and the methodologies used to ascertain its inhibitory characteristics.
Executive Summary
This compound has been identified as a potent and specific inhibitor of Sgk1 kinase activity. Emerging from pre-clinical studies, this compound demonstrates notable selectivity for Sgk1, a critical node in the PI3K/mTOR signaling pathway, distinguishing it from other closely related kinases such as Akt. This targeted action makes this compound a valuable tool for investigating Sgk1-mediated signaling and a potential therapeutic agent in disease states characterized by aberrant Sgk1 activity, including certain cancers.
Selectivity Profile of this compound
Quantitative analysis of the inhibitory activity of this compound against a panel of kinases is crucial for defining its selectivity. While comprehensive screening data against a full kinome panel is not publicly available, key comparative inhibition data has been reported.
| Target Kinase | IC50/Ki | Fold Selectivity vs. Sgk1 | Reference |
| Sgk1 | Not specified | - | [1] |
| Akt1 | Not specified | High | [1] |
| Abl | Not specified | High | [1] |
| Src | Not specified | High | [1] |
Table 1: Comparative Selectivity of this compound. While exact IC50 values are not detailed in the available literature, reports consistently describe this compound as having "remarkable selectivity" for Sgk1 over other kinases, particularly the closely related Akt1.
Sgk1 Signaling Pathway
Sgk1 is a serine/threonine kinase that functions as a downstream effector of the PI3K (Phosphoinositide 3-kinase) pathway. Its activation is initiated by growth factors and hormones, leading to the phosphorylation and activation of numerous substrates involved in cell survival, proliferation, and ion transport. Notably, Sgk1 can mediate some of its effects, including the activation of mTORC1, independently of Akt.
References
Methodological & Application
Application Notes and Protocols for the Use of SI113 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and resistance to therapy in various cancers. Overexpression of SGK1 has been linked to tumor progression and poor prognosis in several malignancies, including hepatocellular carcinoma, glioblastoma, and ovarian cancer. By targeting SGK1, this compound presents a promising therapeutic strategy to inhibit tumor growth and potentially overcome resistance to conventional cancer treatments.
These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, a critical preclinical step in evaluating the in vivo efficacy of novel anti-cancer agents. The following sections detail the mechanism of action of this compound, protocols for establishing and conducting xenograft studies, and expected outcomes based on preclinical data.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/AKT signaling pathway and is activated by various growth factors and stress signals. Once activated, SGK1 phosphorylates a range of downstream targets involved in cell survival and proliferation.
Key downstream targets of SGK1 that are affected by this compound include:
-
Mouse Double Minute 2 Homolog (MDM2): SGK1-mediated phosphorylation of MDM2 leads to the degradation of the tumor suppressor p53. By inhibiting SGK1, this compound can prevent p53 degradation, leading to cell cycle arrest and apoptosis.
-
N-myc Downstream Regulated Gene 1 (NDRG1): SGK1 phosphorylation of NDRG1 is implicated in tumor cell survival and metastasis. Inhibition of this phosphorylation by this compound can suppress these malignant phenotypes.
The inhibition of SGK1 by this compound ultimately leads to a reduction in cancer cell proliferation and an increase in apoptotic and necrotic cell death.[1]
Signaling Pathway of this compound Action
Caption: The signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a human cancer cell line known to express SGK1 and is tumorigenic in immunocompromised mice (e.g., hepatocellular carcinoma lines like HepG2 or HuH-7, or glioblastoma cell lines like ADF).
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.
-
Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 2.5 x 10^6 to 5 x 10^6 cells per 100-200 µL). To enhance tumor take rate, cells can be resuspended in a mixture of medium and Matrigel (1:1 ratio). Keep the cell suspension on ice until injection.
II. Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude mice, typically 4-6 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site (typically the flank).
-
Subcutaneously inject the prepared cell suspension (100-200 µL) into the flank of the mouse using a 27- or 30-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
III. This compound Administration Protocol
-
This compound Preparation:
-
Dissolve this compound powder in a suitable vehicle. A common vehicle is a solution of DMSO, Cremophor EL, and sterile saline or 5% dextrose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Prepare the this compound solution fresh daily or store it as recommended by the manufacturer.
-
-
Dosage and Administration Route:
-
Based on preclinical studies, a recommended starting dose for this compound is in the range of 5.4 mg/kg to 8 mg/kg body weight .[2]
-
The preferred route of administration is intraperitoneal (IP) injection .
-
-
Treatment Schedule:
-
Administer this compound or the vehicle control to the respective groups of mice daily or as determined by the experimental design.
-
A typical treatment duration is 21 days, but this can be adjusted based on tumor growth and the specific aims of the study.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volumes every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
IV. Endpoint and Tissue Collection
-
Euthanasia: At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined maximum size), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement:
-
Excise the tumors and record their final weight.
-
-
Tissue Processing:
-
Divide the tumor tissue for various analyses:
-
Snap-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis.
-
Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
-
Experimental Workflow
Caption: A typical experimental workflow for a mouse xenograft study with this compound.
Data Presentation and Expected Outcomes
The efficacy of this compound is typically assessed by its ability to inhibit tumor growth. The following tables summarize the kind of quantitative data that should be collected and presented.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Mouse Xenograft Model
| Treatment Group | Number of Animals (n) | Dosing Regimen | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 10 | Vehicle, IP, daily | 120 ± 15 | 1500 ± 200 | - | 1.5 ± 0.2 |
| This compound | 10 | 8 mg/kg, IP, daily | 125 ± 18 | 600 ± 110 | 60 | 0.6 ± 0.1 |
Note: The data in this table are representative and will vary depending on the cell line, mouse strain, and specific experimental conditions.
Table 2: Animal Body Weight Monitoring
| Treatment Group | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (8 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
Note: Significant body weight loss (>15-20%) can be an indicator of drug toxicity. Preclinical studies have reported no short-term toxicity with this compound administration.[1]
Conclusion
The SGK1 inhibitor this compound represents a promising agent for cancer therapy. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively design and execute preclinical mouse xenograft studies to evaluate the in vivo efficacy of this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the further development of this compound as a potential anti-cancer therapeutic.
References
Application Notes and Protocols for SI113 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the dosage and administration of SI113, a selective inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), for in vivo animal studies. The document details established protocols for two key cancer models: hepatocellular carcinoma (HCC) and glioblastoma multiforme (GBM). It includes quantitative data on dosing, administration routes, and treatment schedules, along with a detailed methodology for the preparation and handling of this compound for preclinical research. Furthermore, this document elucidates the underlying mechanism of action of this compound by diagramming the SGK1 signaling pathway.
Introduction
This compound is a small molecule compound belonging to the pyrazolo[3,4-d]pyrimidine class that has been identified as a potent and selective inhibitor of SGK1. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy. Its overexpression and activation are implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other treatments. These notes are intended to serve as a practical guide for researchers designing and executing in vivo studies with this compound.
Data Presentation
The following tables summarize the quantitative data for this compound dosage and administration in preclinical animal models for hepatocellular carcinoma and glioblastoma multiforme.
Table 1: this compound Dosage and Administration in Hepatocellular Carcinoma (HCC) Animal Model
| Parameter | Value | Reference |
| Animal Model | NOD/SCID mice with HCC xenografts | [1] |
| This compound Dose | 8 mg/kg/day | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Treatment Schedule | Daily | [1] |
| Vehicle | Not explicitly stated in the reference. A suggested vehicle for similar compounds is a mixture of Tween 80, benzyl alcohol, and a citric acid solution. However, researchers should perform their own vehicle validation studies. | |
| Observed Effects | Inhibition of tumor growth, increase in apoptosis/necrosis, and inhibition of cell proliferation.[2] |
Table 2: this compound Dosage and Administration in Glioblastoma Multiforme (GBM) Animal Model
| Parameter | Value | Reference |
| Animal Model | NOD/SCID female mice with ADF cell xenografts | [3] |
| This compound Dose | 5.4 mg/kg | [3] |
| Route of Administration | Intraperitoneal (i.p.) | |
| Treatment Schedule | Five days a week | [3] |
| Vehicle | The specific vehicle was not detailed in the source documents. For in vitro studies, this compound was dissolved in DMSO. For in vivo applications, a suitable vehicle that ensures solubility and minimizes toxicity, such as a solution containing a solubilizing agent like Tween 80, should be empirically determined. | [3] |
| Observed Effects | Synergistic effect with vincristine in restraining tumor growth.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Disclaimer: The specific vehicle for in vivo administration of this compound was not explicitly stated in the reviewed literature. The following protocol is a general guideline for the formulation of a hydrophobic compound like this compound and should be optimized and validated by the researchers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
For the final injection volume, prepare a fresh dilution of the this compound stock solution on the day of administration.
-
A common formulation for hydrophobic compounds involves a vehicle mixture. For example, a vehicle consisting of 10% Tween 80 in sterile saline can be prepared.
-
To prepare the final working solution, first mix the required volume of the this compound stock solution with the appropriate volume of Tween 80.
-
Then, add the sterile saline to the this compound/Tween 80 mixture to reach the final desired concentration and volume.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
-
-
Quality Control:
-
Visually inspect the final solution for any precipitation or insolubility.
-
It is recommended to perform a small-scale pilot study to assess the tolerability and solubility of the chosen vehicle and formulation in the animal model.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
Materials:
-
Prepared this compound working solution
-
Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each animal accurately before dosing to calculate the precise volume of the this compound solution to be administered.
-
The injection volume is typically in the range of 100-200 µL for mice, but should be kept consistent across all animals in the study.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle into the peritoneal cavity at a shallow angle, avoiding the internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse reactions following the injection.
-
Continue the treatment as per the schedule outlined in the study design (e.g., daily or five days a week).
-
Measure tumor volume and body weight at regular intervals to assess treatment efficacy and animal welfare.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Simplified SGK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Animal Studies
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. US9040571B2 - Veterinary formulation for administration of a water-insoluble drug to a target animal through a water distribution system - Google Patents [patents.google.com]
- 2. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of SI113 in Glioblastoma Research
Introduction
Glioblastoma multiforme (GBM) stands as the most aggressive and lethal primary brain tumor, presenting significant therapeutic challenges due to its infiltrative growth and resistance to conventional treatments.[1] The PI3K/mTOR signaling pathway is frequently dysregulated in GBM, making it a key target for novel therapies.[1] Within this pathway, the serum/glucocorticoid-regulated kinase 1 (SGK1) has emerged as a critical modulator of oncogenic processes. The small molecule SI113 is a potent and selective inhibitor of SGK1 kinase activity.[2][3] Preclinical research highlights the therapeutic potential of this compound in GBM, demonstrating its efficacy both as a monotherapy and in combination with standard treatments like radiotherapy and other chemotherapeutic agents.[2][4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting SGK1, a downstream effector in the PI3K/mTOR pathway. SGK1 plays a crucial role in promoting cell survival, proliferation, and resistance to stress. By inhibiting SGK1, this compound disrupts these pro-survival signals, leading to increased cancer cell death, reduced proliferation, and cell cycle arrest.[2][3][6] Furthermore, this compound has been shown to induce cytotoxic autophagy and modulate the response to oxidative stress, key mechanisms in its anti-glioblastoma activity.[2][3]
Key Findings and Applications
This compound has demonstrated significant anti-cancer effects in various glioblastoma models.
-
As a Monotherapy: this compound effectively reduces the viability of human GBM cell lines in a dose-dependent manner and induces caspase-dependent apoptosis.[2] Notably, it shows significantly less effectiveness on normal fibroblast cells, suggesting a degree of tumor selectivity.[2]
-
Synergy with Radiotherapy: this compound potentiates the cytotoxic effects of ionizing radiation.[2][3] This combination enhances the induction of cell death and disruption of cell cycle progression, suggesting its potential to improve the efficacy of standard GBM radiotherapy.[2]
-
Combination with Mitotic Spindle Poisons: Research shows a synergistic cytotoxic effect when this compound is combined with mitotic spindle poisons like vincristine (VCR). This combination drastically reduces GBM cell viability and clonogenic capabilities in vitro and inhibits tumor growth in vivo.[1][7]
-
Modulation of Autophagy: this compound induces autophagy in GBM cells. While this can sometimes be a survival mechanism, it also presents a therapeutic opportunity.[4] Combining this compound with an autophagy inhibitor, such as quinacrine, results in a strong synergistic effect, further hindering GBM growth.[4][8]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various human glioblastoma multiforme cell lines.
| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Notes |
| LI | ~9-11 | 72 | Data derived from studies showing dose-dependent reduction in cell viability.[2] |
| ADF | ~9-11 | 72 | An IC20 concentration of 8.5 µM was used in combination studies.[1][2] |
| A172 | ~9-11 | 72 | This compound induced a consistent increase in apoptotic and necrotic populations.[2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Glioblastoma Cell Viability Assay
This protocol details the methodology for assessing the effect of this compound on the viability of GBM cells using a standard Trypan Blue exclusion assay.
Materials:
-
GBM cell lines (e.g., ADF, A172, LI)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue stain (0.4%)
-
Automated cell counter or hemocytometer
Methodology:
-
Cell Seeding: Plate GBM cells in 6-well plates at a density that allows them to reach approximately 60% confluency within 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO equivalent) and an untreated control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Staining and Counting: Mix an aliquot of the cell suspension with Trypan Blue stain (typically 1:1 ratio). Load the mixture into an automated cell counter or a hemocytometer.
-
Data Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells relative to the untreated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of a GBM xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound, alone or in combination with other agents.
Materials:
-
ADF glioblastoma cells
-
NOD/SCID female mice (6-8 weeks old)
-
Culture medium and PBS
-
Matrigel (optional)
-
This compound and Vincristine (VCR) for injection
-
Appropriate vehicle for drug delivery (e.g., saline, DMSO/Cremophor mixture)
-
Calipers for tumor measurement
Methodology:
-
Cell Preparation: Culture ADF cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 2.5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the flank of each NOD/SCID mouse.[1]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, VCR alone, this compound + VCR).
-
Drug Administration: Administer treatments as per the defined schedule and dosage. Routes can include intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitoring: Monitor tumor growth by measuring tumor volume 2-3 times per week. Also, monitor mouse body weight and overall health as indicators of systemic toxicity.
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, Western blot). Compare tumor growth inhibition across the different treatment groups.
References
- 1. The small molecule this compound synergizes with mitotic spindle poisons in arresting the growth of human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinase inhibitor this compound induces autophagy and synergizes with quinacrine in hindering the growth of human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SGK1 Kinase Inhibitor this compound Sensitizes Theranostic Effects of the 64CuCl2 in Human Glioblastoma Multiforme Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule this compound synergizes with mitotic spindle poisons in arresting the growth of human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Autophagy in Cancer Cells using SI113
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI113 is a small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in cancer cell survival and proliferation. Recent studies have highlighted the potential of this compound to induce autophagy in various cancer cell lines, presenting a promising avenue for novel anti-cancer therapeutic strategies. Autophagy is a cellular self-degradation process that can be harnessed to promote cancer cell death. These application notes provide a comprehensive overview of the mechanism of this compound-induced autophagy and detailed protocols for its investigation in cancer cell lines.
Mechanism of Action: this compound and Autophagy Induction
This compound exerts its pro-autophagic effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism. SGK1, the direct target of this compound, is a downstream effector of this pathway. By inhibiting SGK1, this compound disrupts the signaling cascade that normally suppresses autophagy, leading to the initiation of the autophagic process.
Key events in this compound-induced autophagy include the increased expression and activation of essential autophagy-related proteins such as Beclin 1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The accumulation of LC3-II and the formation of LC3-positive puncta within the cytoplasm are hallmark features of autophagy induction.
In some cancer cell types, such as glioblastoma neurospheres, this compound-induced autophagy has been observed to be a cytoprotective response. In such cases, a combination therapy approach, coupling this compound with an autophagy inhibitor like quinacrine, may be more effective in promoting cancer cell death.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endometrial cancer cell lines, specifically Ishikawa, HEC-1A, HEC-1B, and AN3CA cells, following treatment with 12.5 µM this compound for 24 hours.
| Cell Line | Treatment | Fold Change in LC3B-II Protein Expression (normalized to β-actin) | Fold Change in Beclin 1 Protein Expression (normalized to β-actin) |
| Ishikawa | 12.5 µM this compound (24h) | ~2.5-fold increase | ~1.8-fold increase |
| HEC-1A | 12.5 µM this compound (24h) | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |
| HEC-1B | 12.5 µM this compound (24h) | ~2.2-fold increase | ~1.5-fold increase |
| AN3CA | 12.5 µM this compound (24h) | ~3.0-fold increase | ~2.0-fold increase |
| Cell Line | Treatment | Observation |
| Ishikawa, HEC-1B, AN3CA | 12.5 µM this compound (24h) | Significant increase in the number of cells with cytoplasmic LC3B-positive puncta. |
| Cell Line | IC50 of this compound (72h) |
| Ishikawa | ~10 µM |
| HEC-1A | ~15 µM |
| AN3CA | ~12 µM |
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced autophagy in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Autophagy Markers
This protocol is for detecting the expression levels of LC3B-II and Beclin 1.
Materials:
-
Cancer cells treated with this compound and untreated controls
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-Beclin 1 (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Immunofluorescence for LC3B Puncta Formation
This protocol is for visualizing the formation of autophagosomes.
Materials:
-
Cancer cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:400)
-
Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with 12.5 µM this compound for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-LC3B antibody in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and quantify the number of cells with LC3B puncta.
Visualizations
Caption: this compound inhibits SGK1, relieving the suppression of autophagy.
Caption: Workflow for assessing this compound-induced autophagy.
Caption: Logical flow of this compound's effect on cancer cells.
References
Application Notes and Protocols: SI113 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SI113 is a small molecule inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2] Overexpression of SGK1 has been observed in various cancers, making it a promising target for therapeutic intervention.[3] These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating this compound in combination with standard chemotherapy agents. The focus is on synergistic interactions that enhance anti-cancer efficacy.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting the kinase activity of SGK1.[1] SGK1 is a key downstream effector of the PI3K/mTOR signaling pathway and is involved in the regulation of several pro-survival proteins and transcription factors, including MDM2, NDRG1, and FOXO3a.[1][4] By inhibiting SGK1, this compound can induce apoptosis, inhibit cell proliferation, and modulate the cellular stress response.[1][2]
The rationale for combining this compound with conventional chemotherapy agents such as paclitaxel, cisplatin, and doxorubicin lies in the potential for synergistic anti-tumor activity. Many chemotherapy drugs induce cellular stress and DNA damage, leading to apoptosis. However, cancer cells can develop resistance mechanisms, often involving the upregulation of pro-survival signaling pathways like the one mediated by SGK1. By inhibiting this survival pathway, this compound can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance.[3][5]
Preclinical Data on this compound in Combination Therapy
Preclinical studies have demonstrated the potential of this compound to synergize with other anti-cancer agents.
This compound in Combination with Paclitaxel
In preclinical models of ovarian cancer, this compound has been shown to enhance the cytotoxic effects of paclitaxel. This combination leads to a significant increase in apoptosis and a reduction in tumor growth in xenograft models compared to either agent alone.[6][7]
Table 1: Summary of In Vivo Efficacy of this compound and Paclitaxel Combination in a Paclitaxel-Resistant Ovarian Cancer Xenograft Model [6]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | ~1200 | 0% |
| Paclitaxel | 5 mg/kg | ~1100 | ~8% |
| This compound | 9.3 mg/kg | ~600 | 50% |
| This compound + Paclitaxel | 9.3 mg/kg + 5 mg/kg | ~200 | ~83% |
This compound in Combination with Other Chemotherapy Agents
While specific preclinical data on the combination of this compound with cisplatin and doxorubicin are limited in publicly available literature, studies on other SGK1 inhibitors provide a strong rationale for such combinations. For instance, the SGK1 inhibitor GSK650394 has been shown to exhibit synergistic anti-tumor effects when combined with doxorubicin and vincristine in mantle cell lymphoma models.[5] Furthermore, SGK1 has been implicated in the cellular response to DNA damaging agents, suggesting that its inhibition could sensitize cancer cells to drugs like cisplatin.[3]
Signaling Pathways
The synergistic effect of this compound in combination with chemotherapy can be attributed to its modulation of key signaling pathways involved in cell survival and apoptosis.
References
- 1. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGK1 is involved in doxorubicin-induced chronic cardiotoxicity and dysfunction through activation of the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The prospect of serum and glucocorticoid-inducible kinase 1 (SGK1) in cancer therapy: a rising star - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) as a Novel Therapeutic Target in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SI113 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases such as cancer. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual agents. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each compound.
These application notes provide a comprehensive guide to designing and conducting preclinical synergy studies for a novel therapeutic agent, SI113, in combination with other drugs. The protocols outlined herein are designed to be robust and reproducible, providing clear, step-by-step instructions for in vitro assessment of drug synergy. The methodologies cover experimental design, execution, data analysis, and interpretation, with a focus on generating high-quality, presentable data.
The specific signaling pathway information for this compound is not publicly available at this time. Therefore, for illustrative purposes, the signaling pathway diagrams presented in this document will depict a hypothetical mechanism of action for this compound targeting the well-characterized mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer. Researchers should substitute this with the known or hypothesized pathway for their specific compound of interest.
Experimental Design Considerations
The successful evaluation of drug synergy relies on a well-conceived experimental design. Key considerations include the choice of model system, dose-response assessment of individual agents, and the design of the combination experiment. Two common designs for in vitro synergy studies are the fixed-ratio (ray) design and the matrix (checkerboard) design.
-
Fixed-Ratio Design: In this design, the two drugs are combined at a constant molar ratio (e.g., based on their individual IC50 values) and then serially diluted. This method is less labor-intensive and simplifies data analysis.[1]
-
Matrix Design: This design involves testing all possible combinations of multiple concentrations of each drug. While more comprehensive, it requires more resources and complex data analysis.
This protocol will focus on the fixed-ratio design due to its efficiency and widespread use in initial synergy screening.
Signaling Pathway: Hypothetical Action of this compound on the mTOR Pathway
The following diagram illustrates a hypothetical mechanism where this compound inhibits a downstream effector of the mTOR pathway, while a combination drug targets an upstream kinase. This dual targeting is a common strategy for achieving synergy.
Caption: Hypothetical mTOR signaling pathway targeted by this compound and a combination drug.
Experimental Workflow for In Vitro Synergy Studies
The following diagram outlines the general workflow for assessing the synergistic effects of this compound in combination with another drug in a cell-based assay.
Caption: General workflow for in vitro drug synergy experiments.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for Single Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually in the selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination Drug (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a 2X serial dilution series of this compound and the combination drug separately in complete medium. A typical starting concentration is 100 µM, with 8-10 dilution points.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
-
Drug Treatment:
-
Add 100 µL of the 2X drug dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line's doubling time and drug's mechanism of action (typically 72 hours).
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 150 µL of DMSO and read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the dose-response curves (log of drug concentration vs. percent viability) and calculate the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Fixed-Ratio Combination Synergy Assay
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another drug.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1.
-
-
Drug Preparation:
-
Based on the IC50 values determined in Protocol 1, prepare a fixed-ratio combination of this compound and the combination drug. A common ratio is the ratio of their IC50s.
-
Prepare a 2X serial dilution series of this fixed-ratio combination.
-
Also, prepare 2X serial dilutions of each drug individually as in Protocol 1 to run concurrently.
-
-
Drug Treatment:
-
Add 100 µL of the 2X drug dilutions (this compound alone, combination drug alone, and the fixed-ratio combination) to the respective wells.
-
Include a vehicle control.
-
-
Incubation and Viability Assay:
-
Follow the same procedures as in Protocol 1.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug and the combination at each dose level (Fa = 1 - % viability).
-
Using software like CompuSyn, calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and organized manner. The following tables provide templates for presenting the IC50 values and the Combination Index data.
Table 1: Monotherapy IC50 Values
| Cell Line | Drug | IC50 (µM) ± SD |
| MCF-7 | This compound | 1.2 ± 0.15 |
| MCF-7 | Doxorubicin | 0.5 ± 0.08 |
| A549 | This compound | 2.5 ± 0.3 |
| A549 | Cisplatin | 5.1 ± 0.6 |
Table 2: Combination Index (CI) Values for this compound and Combination Drug
| Cell Line | Combination | Fa | CI Value | Interpretation |
| MCF-7 | This compound + Doxorubicin | 0.50 | 0.65 | Synergy |
| MCF-7 | This compound + Doxorubicin | 0.75 | 0.58 | Synergy |
| MCF-7 | This compound + Doxorubicin | 0.90 | 0.52 | Strong Synergy |
| A549 | This compound + Cisplatin | 0.50 | 0.95 | Additive |
| A549 | This compound + Cisplatin | 0.75 | 0.88 | Slight Synergy |
| A549 | This compound + Cisplatin | 0.90 | 0.81 | Synergy |
Fa: Fraction of cells affected. CI values are often reported at different effect levels (e.g., Fa = 0.5, 0.75, 0.9) to understand the synergy across a range of drug concentrations.
Logical Relationship for Synergy Interpretation
Caption: Interpretation of the Combination Index (CI) value.
Conclusion
These application notes provide a framework for the systematic evaluation of drug synergy for the novel compound this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to guide further drug development efforts. The provided templates for data presentation and the illustrative diagrams are intended to facilitate clear communication of experimental design and results. It is imperative for researchers to adapt these protocols to their specific research questions, cell models, and the known or hypothesized mechanism of action of their compounds of interest.
References
Application Notes and Protocols for Measuring SI113 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of SI113, a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). The following experimental procedures are designed to enable researchers to evaluate the effects of this compound on cancer cell proliferation, migration, invasion, and the underlying signaling pathways.
Overview of this compound
This compound is a small molecule inhibitor of SGK1, a kinase that plays a crucial role in cell survival and proliferation and is implicated in cancer progression and therapy resistance.[1][2] As a downstream effector of the PI3K/Akt signaling pathway, SGK1 is an attractive target for anti-cancer drug development. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, induce apoptosis, and hinder epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1][3]
Key In Vitro Efficacy Assays for this compound
A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These include:
-
SGK1 Kinase Activity Assay: To confirm the direct inhibitory effect of this compound on its primary target.
-
Cell Viability/Proliferation Assay: To determine the dose-dependent effect of this compound on cancer cell growth.
-
Cell Migration (Wound Healing) Assay: To assess the impact of this compound on the migratory capacity of cancer cells.
-
Cell Invasion (Transwell) Assay: To evaluate the effect of this compound on the invasive potential of cancer cells.
-
Western Blot Analysis of EMT Markers: To investigate the molecular changes associated with the inhibition of cell migration and invasion.
Experimental Protocols
SGK1 Kinase Activity Assay
This protocol is designed to measure the direct inhibition of SGK1 kinase activity by this compound in a cell-based assay.
Materials:
-
Cancer cell line (e.g., RKO human colon carcinoma)
-
Cell lysis buffer
-
Protein A/G agarose beads
-
Anti-SGK1 antibody
-
Kinase assay buffer
-
SGK1 substrate (e.g., Crosstide)
-
[γ-³²P]ATP
-
This compound
-
Insulin (for stimulating SGK1 activity)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: Culture RKO cells to 80-90% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). A positive control group treated with a known SGK1 activator like insulin is recommended.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-SGK1 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down the SGK1 protein.
-
Kinase Reaction: Wash the immunoprecipitated SGK1 beads and resuspend them in kinase assay buffer. Initiate the kinase reaction by adding the SGK1 substrate and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
Data Presentation:
| Treatment | Relative SGK1 Kinase Activity (%) |
| Control (vehicle) | 100 |
| Insulin | 250 |
| This compound (12.5 µM) | 40 |
| Insulin + this compound (12.5 µM) | 120 |
Note: The above data is representative. Actual results may vary depending on the experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., RKO, MCF-7, A-172)
-
96-well plates
-
Complete cell culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cell Viability |
| RKO | 12.5 | 72 | ~30% |
| MCF-7 | 12.5 | 72 | ~60% |
| A-172 | 12.5 | 72 | ~50% |
| RKO Cell Line | This compound Concentration (µM) | % Inhibition of Proliferation (72h) |
| 1 | ~10% | |
| 4 | ~30% | |
| 8 | ~50% | |
| 12.5 | ~70% | |
| 25 | ~85% |
Note: The above data is representative and based on published studies.[4] IC50 values should be calculated from the dose-response curves.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cancer cell line
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium with reduced serum
-
This compound
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to full confluency.
-
Create the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a low-serum medium containing the desired concentration of this compound or vehicle.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Time (h) | % Wound Closure |
| Control (vehicle) | 24 | 60% |
| This compound (12.5 µM) | 24 | 25% |
| Control (vehicle) | 48 | 95% |
| This compound (12.5 µM) | 48 | 40% |
Note: The above data is representative.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts with a porous membrane (8 µm pores)
-
24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Protocol:
-
Coating the Inserts: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts. The lower chamber should contain a complete medium as a chemoattractant.
-
Treatment: Add this compound or vehicle to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.
Data Presentation:
| Treatment | Number of Invading Cells (per field) |
| Control (vehicle) | 150 |
| This compound (12.5 µM) | 60 |
Note: The above data is representative.
Western Blot Analysis for EMT Markers
This technique is used to detect changes in the expression of key epithelial and mesenchymal markers following this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Data Presentation:
| Treatment | Relative E-cadherin Expression | Relative Vimentin Expression |
| Control (vehicle) | 1.0 | 1.0 |
| This compound (12.5 µM) | 1.8 | 0.4 |
Note: The above data is representative.
Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; SGK1 [label="SGK1", fillcolor="#FBBC05"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Survival,\nProliferation, EMT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PTEN [style=invis]; PTEN -> PIP3 [dir=back, label=" -|", color="#EA4335"]; PIP3 -> PDK1 [color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; mTORC2 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; PDK1 -> SGK1 [label=" P", color="#5F6368"]; this compound -> SGK1 [label=" -|", color="#EA4335"]; SGK1 -> Downstream [color="#5F6368"]; mTORC1 -> Downstream [color="#5F6368"]; Akt -> Downstream [color="#5F6368"];
// Invisible edges for alignment PIP2 -> PTEN [style=invis]; } dot Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on SGK1.
// Nodes TGFb [label="TGF-β", fillcolor="#F1F3F4"]; TGFbRII [label="TGF-β RII", fillcolor="#FBBC05"]; TGFbRI [label="TGF-β RI", fillcolor="#FBBC05"]; SMAD23 [label="SMAD2/3", fillcolor="#F1F3F4"]; pSMAD23 [label="p-SMAD2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#F1F3F4"]; SMAD_complex [label="SMAD Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", style=solid]; Gene_Expression [label="Gene Expression\n(EMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SI113_effect [label="this compound Inhibition\nof SGK1 may\nmodulate this pathway", shape=note, fillcolor="#F1F3F4"];
// Edges TGFb -> TGFbRII [color="#5F6368"]; TGFbRII -> TGFbRI [label=" P", color="#5F6368"]; TGFbRI -> SMAD23 [label=" P", color="#5F6368"]; SMAD23 -> pSMAD23 [style=invis]; pSMAD23 -> SMAD_complex [color="#5F6368"]; SMAD4 -> SMAD_complex [color="#5F6368"]; SMAD_complex -> Nucleus [color="#5F6368"]; Nucleus -> Gene_Expression [color="#5F6368"];
// Invisible edge for positioning TGFbRI -> SI113_effect [style=invis]; } dot Caption: TGF-β signaling pathway, a key regulator of EMT.
Experimental Workflows
// Nodes start [label="Seed cells in\n96-well plate", shape=ellipse, fillcolor="#FFFFFF", style=solid]; treat [label="Treat with this compound\n(dose-response)"]; incubate [label="Incubate for\n24-72 hours"]; add_mtt [label="Add MTT reagent"]; incubate_mtt [label="Incubate for\n3-4 hours"]; solubilize [label="Add DMSO to\ndissolve formazan"]; read [label="Measure absorbance\nat 570 nm"]; end [label="Calculate % viability\nand IC50", shape=ellipse, fillcolor="#FFFFFF", style=solid];
// Edges start -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read; read -> end; } dot Caption: Workflow for the MTT cell viability assay.
// Nodes start [label="Prepare cell monolayer\n(Wound Healing) or\ncoat Transwell with Matrigel\n(Invasion)", shape=ellipse, fillcolor="#FFFFFF", style=solid]; create_wound [label="Create scratch\n(Wound Healing)"]; seed_cells [label="Seed cells in Transwell\n(Invasion)"]; treat [label="Treat with this compound"]; incubate [label="Incubate for\n24-48 hours"]; image [label="Image wound closure\n(Wound Healing)"]; stain [label="Fix and stain invaded cells\n(Invasion)"]; quantify [label="Quantify migration/invasion"]; end [label="Analyze results", shape=ellipse, fillcolor="#FFFFFF", style=solid];
// Edges start -> create_wound; start -> seed_cells; create_wound -> treat; seed_cells -> treat; treat -> incubate; incubate -> image; incubate -> stain; image -> quantify; stain -> quantify; quantify -> end; } dot Caption: Workflow for cell migration and invasion assays.
References
- 1. This compound, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: SI113 as a Tool to Study SGK1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine protein kinase belonging to the AGC kinase family, which also includes Akt. SGK1 is a critical downstream effector of the PI3K signaling pathway and is activated via phosphorylation by mTORC2 and PDK1[1][2]. It plays a pivotal role in regulating a variety of cellular processes, including cell survival, proliferation, differentiation, and ion transport[1][3]. Dysregulation and overexpression of SGK1 have been implicated in numerous human diseases, particularly in cancer, where it promotes tumor progression, metastasis, and resistance to therapy[4][5][6].
SI113 is a potent and selective, pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor of SGK1 kinase activity[1][4]. It serves as an invaluable chemical tool for elucidating the specific functions of SGK1 in various biological contexts and for validating SGK1 as a therapeutic target. These notes provide detailed protocols and data for utilizing this compound in laboratory settings.
Mechanism of Action
This compound specifically inhibits the kinase activity of SGK1, with a reported IC50 of 600 nM[7]. By blocking SGK1, this compound prevents the phosphorylation and subsequent activation of its downstream substrates. Key substrates of SGK1 involved in cancer progression include:
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MDM2 (Mouse Double Minute 2): SGK1 phosphorylates MDM2 on Ser166, which stabilizes MDM2 and leads to the ubiquitination and degradation of the p53 tumor suppressor[3][4][8]. Inhibition of SGK1 by this compound reduces MDM2 phosphorylation, leading to p53 stabilization.
-
NDRG1 (N-myc downstream-regulated gene 1): SGK1 phosphorylates and regulates NDRG1, a protein involved in stress responses and cell differentiation[4][9][10].
-
RANBP1 (RAN Binding Protein 1): SGK1 can regulate the expression of RANBP1, affecting mitotic stability and sensitivity to taxane-based chemotherapeutics[8][11].
The inhibition of these pathways by this compound leads to various cellular outcomes, including apoptosis, necrosis, autophagy, and cell cycle arrest, ultimately reducing cancer cell proliferation and survival[3][4][11].
Caption: SGK1 signaling pathway and point of inhibition by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Condition | Reference |
| SGK1 | 600 nM | In vitro kinase assay | [7] |
| AKT1 | Less Effective | In vitro kinase assay | [4][11] |
| ABL | Less Effective | In vitro kinase assay | [4][11] |
| SRC | Less Effective | In vitro kinase assay | [4][11] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Exposure Time | Reference |
| A2780 | Ovarian Carcinoma | 25.64 µM | 24 hrs | [7] |
| GIN8 | Glioblastoma | 10.5 µM | 72 hrs | [7] |
| GIN28 | Glioblastoma | 14.4 µM | 72 hrs | [7] |
| GCE28 | Glioblastoma | 10.7 µM | 72 hrs | [7] |
| HepG2 | Hepatocellular Carcinoma | Significant viability reduction at 12.5 µM | 48 & 72 hrs | [4] |
| HuH-7 | Hepatocellular Carcinoma | Significant viability reduction at 12.5 µM | 48 & 72 hrs | [4] |
| RKO | Colon Carcinoma | >50% cell number decrease at 12.5 µM | 24 hrs | [3][8] |
| Ishikawa | Endometrial Cancer | ~50% viability reduction at 12.5 µM | 48 hrs | [5] |
| HEC1B | Endometrial Cancer | ~40% viability reduction at 12.5 µM | 48 hrs | [5] |
| AN3CA | Endometrial Cancer | ~30% viability reduction at 12.5 µM | 48 hrs | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SGK1 Substrate Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on SGK1 activity in cells by measuring the phosphorylation status of a known substrate, MDM2, on Ser166.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy. [iris.unicz.it]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SI113 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of the SGK1 inhibitor, SI113. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pathway information to ensure successful experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Inappropriate solvent selection.- Solvent is not of high purity or is hydrated (e.g., old DMSO).- Insufficient agitation or energy to break up powder aggregates. | - Use a recommended solvent such as DMSO, DMF, or Ethanol.[1]- Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact solubility.[2]- Use sonication to aid dissolution.[2] |
| Precipitation occurs when making stock solution. | - The concentration exceeds the solubility limit of the chosen solvent. | - Do not exceed the known solubility limits. For example, in DMSO, solubility is reported as high as 250 mg/mL and as low as 15 mg/mL. It is advisable to start with a concentration in the lower end of the range to ensure complete dissolution.[1][2]- Gently warm the solution while vortexing. |
| Precipitation occurs after adding stock solution to aqueous media (e.g., cell culture medium). | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound solubility in the aqueous environment.- "Salting out" effect of the media components. | - Ensure the final concentration of DMSO in the aqueous solution is kept as high as experimentally permissible, typically not exceeding 0.5% in cell-based assays to avoid solvent toxicity.- Add the this compound stock solution to the media dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.- Consider using a formulation with co-solvents like PEG300 and Tween-80 for in vivo studies, as suggested for other small molecules. |
| Inconsistent experimental results. | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution due to incomplete dissolution. | - Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]- For short-term storage (1 month), -20°C is acceptable. For long-term storage (6 months), -80°C is recommended.[2]- Ensure the compound is fully dissolved before making serial dilutions. Visually inspect for any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), with an IC50 of 600 nM.[2] SGK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell survival and proliferation. By inhibiting SGK1, this compound can block downstream signaling, such as the phosphorylation of MDM2, leading to the induction of apoptosis, necrosis, and autophagy in cancer cells.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most common and recommended solvent for preparing stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in Dimethylformamide (DMF) and Ethanol.[1]
Q3: What are the specific solubility concentrations of this compound in these solvents?
A3: The reported solubility of this compound can vary between suppliers. It's important to consult the certificate of analysis for your specific lot. However, published data indicates the following solubilities:
Q4: How should I prepare a stock solution of this compound?
A4: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. Key considerations include using fresh, high-purity DMSO and potentially using sonication to ensure complete dissolution.[2]
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 250 | 624.25 | MedChemExpress[2] |
| DMSO | 15 | 37.45 | Cayman Chemical[1] |
| DMF | 30 | 74.91 | Cayman Chemical[1] |
| Ethanol | 30 | 74.91 | Cayman Chemical[1] |
Note: The molar equivalent is calculated based on the molecular weight of this compound (400.48 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 400.48 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 0.0040048 g or 4.00 mg of this compound.
-
Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
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Add DMSO: Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.00 mg, you would add 1 mL of DMSO.
-
Dissolve the compound:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulate matter is still visible, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is clear.[2]
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform serial dilutions of the stock solution in fresh, sterile cell culture medium or a suitable buffer (e.g., PBS).
-
Final dilution into cell culture medium:
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Warm the cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. It is crucial to add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. This will help prevent precipitation.
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Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits SGK1, preventing MDM2 activation and leading to p53-mediated apoptosis.
Caption: Troubleshooting workflow for resolving this compound solubility issues.
References
improving the stability of SI113 in solution
Disclaimer: The following information is provided for illustrative purposes, using a fictional mTOR inhibitor, "SI113." The data and protocols presented are based on known properties of similar small molecules, such as Rapamycin, to demonstrate the format of a technical support guide.
Introduction to this compound
This compound is a potent, selective, and reversible inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] Given its critical role in various cellular processes, this compound is a valuable tool for research in oncology, immunology, and neurobiology. However, as a complex macrocyclic lactone, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial reconstitution, we recommend using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound. For most small molecule inhibitors, a standard storage concentration of 50 mM is recommended to ensure homogeneity.[4]
Q2: How should I store the solid compound and its stock solution?
A2: The solid form of this compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5][6]
Q3: Is this compound stable in aqueous media?
A3: this compound has limited stability in aqueous solutions. The lactone ring of this compound is susceptible to hydrolysis, especially under basic conditions.[7][8] Therefore, it is crucial to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can manifest as a loss of biological activity in your assays, changes in the color of the solution, or the appearance of precipitate. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can resolve this compound from its degradation products.[9][10][11]
Q5: Can I sonicate this compound to dissolve it?
A5: Gentle warming (to no more than 37°C) and vortexing are generally sufficient to dissolve this compound in DMSO. While brief sonication can be used to aid dissolution, prolonged exposure may generate heat and potentially accelerate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO contains water. | Use high-quality, anhydrous DMSO. If precipitation persists, prepare a stock solution at a lower concentration. |
| Precipitation upon dilution in aqueous buffer | The final concentration of this compound in the aqueous buffer is above its solubility limit. | Increase the percentage of DMSO in the final working solution (though be mindful of its effects on your cells). Alternatively, lower the final concentration of this compound. Ensure the buffer pH is neutral or slightly acidic, as basic conditions can accelerate degradation.[7][8] |
| Inconsistent or reduced biological activity | This compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. | Always use freshly prepared dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. If degradation is suspected, verify the integrity of your stock with a fresh vial of this compound. |
| High background signal in assays | The DMSO concentration in the final working solution may be too high, affecting cell viability or assay components. | Prepare a vehicle control with the same final concentration of DMSO to assess its effect. Aim to keep the final DMSO concentration below 0.5% in most cell-based assays. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [12] |
| Water | Not Soluble | [12] |
Note: The exact solubility can vary based on temperature and the purity of the solvent.
Table 2: Stability of this compound in Solution
| Condition | Half-life | Degradation Products | Reference |
| Acetonitrile/Water (30/70, v/v) with 23.7 mM MeCOONH4 (pH 7.3) | ~890 hours | Secorapamycin, hydroxy acid | [7][8] |
| Acetonitrile/Water (30/70, v/v) with NaOH (pH 12.2) | Significantly reduced (by 3 orders of magnitude) | Secorapamycin, hydroxy acid, and further fragmentation products | [7][8] |
| Solid (amorphous) at 30°C in air | 7% degradation in 46 hours | Epoxides, ketones | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex gently until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing this compound Stability by HPLC
-
Prepare a fresh dilution of this compound from a DMSO stock solution into your aqueous buffer of interest to a final concentration of 10 µM.
-
Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional samples onto the HPLC.
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Monitor the degradation of this compound by measuring the decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.
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Calculate the half-life of this compound under these conditions by plotting the natural logarithm of the peak area of this compound versus time.
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: Workflow for preparing and using this compound in cell-based experiments.
Troubleshooting Logic for this compound Instability
Caption: A logical guide for troubleshooting this compound stability issues.
References
- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cusabio.com [cusabio.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. play.psych.mun.ca [play.psych.mun.ca]
- 6. invivochem.net [invivochem.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Resistance to SI113 Treatment
Welcome to the technical support center for SI113, a selective inhibitor of SGK1 kinase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of the Serum/Glucocorticoid-regulated Kinase 1 (SGK1). It functions by blocking the kinase activity of SGK1, which in turn inhibits the phosphorylation of downstream targets. A key substrate of SGK1 is MDM2, a primary regulator of the tumor suppressor protein p53. By preventing MDM2 phosphorylation, this compound leads to p53 stabilization, inducing apoptosis and cell cycle arrest in cancer cells.[1]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to kinase inhibitors like this compound can arise from various molecular alterations. Based on the known signaling pathway, potential mechanisms include:
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Upregulation of SGK1 Expression: Increased cellular levels of the SGK1 protein can effectively outcompete the inhibitory effects of this compound, requiring higher concentrations of the drug to achieve the same level of target inhibition.
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Mutations in the SGK1 Kinase Domain: Alterations in the drug-binding pocket of SGK1 can reduce the affinity of this compound, rendering it less effective.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the SGK1 pathway, thereby promoting cell survival and proliferation. A common bypass pathway involves the PI3K/Akt/mTOR signaling cascade.
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Alterations in Downstream Effectors: Mutations or altered expression of downstream molecules like MDM2 or p53 can uncouple the effects of SGK1 inhibition from the desired cellular outcome (e.g., p53-mediated apoptosis).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the specific resistance mechanism in your experimental model, a multi-pronged approach is recommended:
-
Western Blot Analysis: Compare the protein levels of SGK1, phosphorylated SGK1 substrates (like NDRG1), and key components of bypass pathways (e.g., Akt, p-Akt, mTOR) in your sensitive and resistant cell lines.
-
Sanger or Next-Generation Sequencing: Sequence the kinase domain of SGK1 in resistant clones to identify potential mutations.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Analyze the mRNA levels of SGK1 and genes encoding drug efflux pumps (e.g., ABCB1) to check for transcriptional upregulation.
-
Combination Therapy Studies: Test the efficacy of this compound in combination with inhibitors of potential bypass pathways (e.g., PI3K/mTOR inhibitors) to see if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on your current cell stock and compare it to the initial sensitive population. 2. Investigate SGK1 Expression: Use Western blot to check for increased SGK1 protein levels in the resistant cells. 3. Assess Bypass Pathway Activation: Probe for increased phosphorylation of Akt and other components of the PI3K/mTOR pathway. 4. Sequence SGK1: Check for mutations in the kinase domain that may affect this compound binding. |
| Compound Instability | 1. Verify Compound Integrity: Ensure proper storage of this compound (as per manufacturer's instructions). 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. |
Issue 2: Heterogeneous Response to this compound Treatment within a Cell Population
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistant clones | 1. Single-Cell Cloning: Isolate and expand individual clones from the parental cell line and test their sensitivity to this compound independently. 2. Characterize Clones: Analyze the molecular profiles of sensitive and resistant clones to identify potential resistance markers. |
| Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell densities, media formulations, and incubation times across all experiments. 2. Monitor Cell Health: Regularly check for signs of stress or contamination that could influence drug response. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Condition | IC50 (µM) |
| Parental Colon Cancer (Sensitive) | This compound alone | 1.5 |
| This compound-Resistant Subclone 1 | This compound alone | 12.8 |
| This compound-Resistant Subclone 1 | This compound + PI3K Inhibitor | 2.1 |
| This compound-Resistant Subclone 2 | This compound alone | 15.2 |
| This compound-Resistant Subclone 2 | This compound + PI3K Inhibitor | 14.5 |
This table provides example data to illustrate how combination therapy can restore sensitivity in some resistant clones.
Table 2: Example Western Blot Quantification in this compound Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Total SGK1 | 1.0 | 3.5 |
| p-NDRG1 (SGK1 substrate) | 0.8 | 2.9 |
| Total Akt | 1.0 | 1.2 |
| p-Akt (S473) | 0.5 | 2.5 |
This table illustrates a hypothetical scenario where resistance is associated with SGK1 upregulation and bypass activation of the Akt pathway.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Initial Culture: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Dose Escalation: Continuously culture the cells in the presence of this compound, starting at a low concentration (e.g., IC20).
-
Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Selection: Continue this process over several months until a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., >10x the original IC50).
-
Isolation: Isolate single-cell clones from the resistant population for detailed characterization.
Protocol 2: Evaluation of Combination Therapy
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Cell Seeding: Plate both the parental (sensitive) and the derived resistant cells in 96-well plates.
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Drug Preparation: Prepare a dilution series of this compound and the inhibitor of the suspected bypass pathway (e.g., a PI3K or mTOR inhibitor).
-
Treatment: Treat the cells with this compound alone, the second inhibitor alone, and a combination of both at various concentrations.
-
Viability Assay: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo.
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Data Analysis: Calculate the IC50 values for each condition and determine if the combination treatment results in a synergistic, additive, or antagonistic effect.
Visualizations
Caption: The this compound signaling pathway, illustrating the inhibition of SGK1 and its downstream effects on the MDM2/p53 axis.
Caption: A logical diagram outlining potential mechanisms of acquired resistance to this compound treatment.
References
Technical Support Center: Refining In Vivo Delivery of SI113
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of SI113, a small molecule inhibitor of the SGK1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of Serum/Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a downstream effector of the PI3K/mTOR signaling pathway and plays a crucial role in regulating cell survival, proliferation, and resistance to therapies like radiotherapy. By inhibiting SGK1, this compound can induce cancer cell death and synergize with other treatments, such as mitotic spindle poisons and radiotherapy, in preclinical models of glioblastoma multiforme.
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily inhibits the SGK1 signaling pathway. SGK1 is activated downstream of PI3K and mTORC2. Once activated, SGK1 phosphorylates a variety of downstream targets that promote cell survival and proliferation while inhibiting apoptosis.
Q3: What are the common routes of administration for this compound in vivo?
A3: Based on preclinical studies, the most commonly reported route of administration for this compound in murine models is intraperitoneal (IP) injection. This route allows for rapid absorption and systemic distribution. Other potential parenteral routes include intravenous (IV) and subcutaneous (SC) injections. Oral administration is also a possibility for small molecules, but its feasibility for this compound would depend on its oral bioavailability, which is not well-documented in publicly available literature.
Q4: How do I determine the correct in vivo dosage for this compound?
A4: There is no universally established in vivo dose for this compound, and the optimal dose will likely depend on the specific animal model, tumor type, and treatment regimen. A common starting point is to conduct a dose-escalation study to determine the maximum tolerated dose (MTD). In published studies, this compound has been used at concentrations informed by its in vitro IC20 or IC50 values in the target cancer cell lines. For example, in some glioblastoma studies, a concentration of 12.5 μM for 72 hours was effective in vitro. Translating this to an in vivo mg/kg dose requires careful calculation considering the animal's weight and desired systemic exposure. It is crucial to perform pilot studies to determine the optimal dose-response relationship for your specific experimental setup.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation of this compound
Problem: this compound, like many small molecule kinase inhibitors, is likely hydrophobic, leading to difficulties in preparing a stable and injectable formulation for in vivo studies.
Solutions:
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Vehicle Selection:
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DMSO-based vehicles: A common approach is to first dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) and then dilute it with a sterile aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (typically <10%) to avoid toxicity in the animals.
-
Co-solvents: A mixture of solvents can be used to improve solubility. For example, a formulation of DMSO, Cremophor EL, and saline, or DMSO and polyethylene glycol (PEG) in saline are often used for hydrophobic compounds.
-
Nanoformulations: For more advanced delivery, nanoemulsions or lipid-based nanoparticles can be developed to encapsulate this compound, which can improve its solubility, stability, and pharmacokinetic profile.
-
-
Formulation Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the compound. Gentle vortexing or sonication may be necessary.
-
In a separate sterile tube, prepare the aqueous vehicle (e.g., saline, PBS, or a co-solvent mixture).
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Slowly add the this compound/DMSO solution to the aqueous vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by changing the solvent ratios or the final concentration of this compound.
-
| Formulation Component | Purpose | Considerations |
| This compound | Active Pharmaceutical Ingredient | Purity and accurate weighing are critical. |
| DMSO | Primary solvent for hydrophobic compound | Use high-purity, sterile DMSO. Final concentration in the injection should be minimized to reduce toxicity. |
| Saline/PBS | Aqueous vehicle for dilution | Must be sterile and isotonic. |
| Cremophor EL/PEG | Co-solvents/Emulsifiers | Can improve solubility and stability but may have their own biological effects that need to be controlled for. |
Issue 2: Suboptimal Bioavailability and Efficacy In Vivo
Problem: After administration, this compound may not be reaching the tumor site in sufficient concentrations to exert its therapeutic effect, leading to poor efficacy.
Solutions:
-
Route of Administration:
-
If intraperitoneal (IP) injections are not yielding the desired results, consider switching to intravenous (IV) administration. IV injection provides 100% bioavailability and can lead to higher peak plasma concentrations.
-
-
Dosing Schedule:
-
A single daily dose may not be sufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency (e.g., twice daily) based on the presumed half-life of the compound. Pharmacokinetic studies are essential to determine the optimal dosing schedule.
-
-
Pharmacokinetic Analysis:
-
Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This data will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound and help in optimizing the dosing regimen.
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| Pharmacokinetic Parameter | Description | Implication for Dosing |
| Cmax | Maximum concentration in plasma after administration. | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | A key indicator of overall bioavailability. |
| Half-life (t1/2) | Time required for the drug concentration to decrease by half. | Helps in determining the optimal dosing frequency. |
Issue 3: Adverse Effects and Toxicity in Animal Models
Problem: Animals exhibit signs of toxicity, such as weight loss, lethargy, or ruffled fur, after this compound administration.
Solutions:
-
Vehicle Toxicity:
-
The vehicle itself, particularly high concentrations of DMSO or other co-solvents, can cause toxicity. Always include a vehicle-only control group in your experiments to differentiate between vehicle- and compound-related toxicity.
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If vehicle toxicity is suspected, reformulate with a lower percentage of the organic solvent or explore alternative, less toxic vehicles.
-
-
Compound-Specific Toxicity:
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If toxicity is observed even with a safe vehicle, the dose of this compound may be too high. Perform a dose de-escalation study to find a dose that is both efficacious and well-tolerated.
-
Monitor animals daily for clinical signs of toxicity and measure body weight regularly. A weight loss of more than 15-20% is often a humane endpoint.
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-
Off-Target Effects:
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While this compound is reported to be a selective SGK1 inhibitor, high concentrations may lead to off-target effects. Reducing the dose can help mitigate these effects.
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Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in a Mouse Xenograft Model
Materials:
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This compound powder
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Sterile DMSO
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Sterile, isotonic saline
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Sterile 1 mL syringes with 27-30 gauge needles
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Animal scale
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70% ethanol for disinfection
Procedure:
-
Formulation: Prepare the this compound formulation as described in the troubleshooting guide. Ensure the final solution is clear and at room temperature before injection.
-
Dosage Calculation: Weigh each mouse accurately. Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., in mg/kg). The injection volume should typically not exceed 10 mL/kg.
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Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to expose the abdomen.
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Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
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Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Slowly inject the calculated volume of the this compound formulation.
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Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor daily for signs of toxicity.
Technical Support Center: Interpreting SI-113 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results involving the SGK1 inhibitor, SI-113.
Frequently Asked Questions (FAQs)
Q1: What is SI-113 and what is its primary mechanism of action?
A1: SI-113 is a small molecule that acts as a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] SGK1 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to apoptosis. By inhibiting SGK1, SI-113 can induce cell death, block proliferation, and modulate oncogenic signaling cascades.[1][2]
Q2: In which cancer cell lines has SI-113 shown activity?
A2: SI-113 has demonstrated activity in a variety of cancer cell lines, including those from glioblastoma multiforme (GBM), hepatocellular carcinoma (HCC), breast carcinoma, and colon carcinoma.[1][2][3]
Q3: What are the known downstream targets of SGK1 that are affected by SI-113?
A3: SI-113, by inhibiting SGK1, affects the phosphorylation and activity of several downstream targets. Key targets include N-Myc Downstream Regulated Gene 1 (NDRG1) and Mouse Double Minute 2 Homolog (MDM2).[1][4] Inhibition of SGK1 by SI-113 leads to decreased phosphorylation of these substrates.[1]
Q4: Can SI-113 be used in combination with other therapies?
A4: Yes, studies have shown that SI-113 can synergize with other cancer therapies. For example, it has been shown to potentiate the effects of radiotherapy in glioblastoma multiforme cells and enhance the efficacy of paclitaxel in colon carcinoma cells.[1][5]
Troubleshooting Guides
Cell Viability and Proliferation Assays
Issue: Inconsistent or unexpected IC50 values for SI-113 in our cell line.
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Possible Cause 1: Cell line variability. Different cancer cell lines exhibit varying sensitivity to SI-113.
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Troubleshooting Tip: Refer to published IC50 values for SI-113 in various cell lines to ensure your results are within an expected range. It is also crucial to perform regular cell line authentication.
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Possible Cause 2: Suboptimal assay conditions. Factors such as cell seeding density, incubation time, and reagent quality can significantly impact results.
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Troubleshooting Tip: Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. We recommend a 72-hour incubation period with SI-113 for robust results. Ensure all reagents are fresh and properly stored.
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Possible Cause 3: Inaccurate drug concentration. Errors in serial dilutions or degradation of the SI-113 stock solution can lead to erroneous results.
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Troubleshooting Tip: Prepare fresh serial dilutions of SI-113 for each experiment from a validated stock solution. Store the stock solution at -80°C for long-term stability and at -20°C for up to one month.[6]
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Quantitative Data: IC50 Values of SI-113 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| GIN8 | Glioblastoma Multiforme | 10.5 | [6] |
| GIN28 | Glioblastoma Multiforme | 14.4 | [6] |
| GCE28 | Glioblastoma Multiforme | 10.7 | [6] |
| RKO | Colon Carcinoma | ~8 | [3] |
| HepG2 | Hepatocellular Carcinoma | >12.5 | [1] |
| HuH-7 | Hepatocellular Carcinoma | ~12.5 | [1] |
Western Blot Analysis
Issue: No change or an increase in the phosphorylation of SGK1 downstream targets (e.g., p-NDRG1, p-MDM2) after SI-113 treatment.
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Possible Cause 1: Insufficient SI-113 concentration or treatment time. The concentration of SI-113 or the duration of treatment may not be sufficient to inhibit SGK1 activity effectively in your specific cell line.
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Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for SI-113 in your cell line. A concentration of 12.5 µM for 72 hours has been shown to be effective in several cell lines.[1]
-
-
Possible Cause 2: Crosstalk with other signaling pathways. Other kinases might be compensating for the inhibition of SGK1 and phosphorylating its downstream targets.
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Troubleshooting Tip: Investigate potential compensatory signaling pathways in your cell model. It may be necessary to use inhibitors for other kinases in combination with SI-113 to achieve the desired effect.
-
-
Possible Cause 3: Poor antibody quality. The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough.
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Troubleshooting Tip: Validate your antibodies using positive and negative controls. Ensure that the antibodies are specific for the phosphorylated form of the target protein.
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Issue: Inconsistent protein loading in Western blots.
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Possible Cause: Inaccurate protein quantification. Errors in the protein concentration measurement can lead to unequal loading of samples.
-
Troubleshooting Tip: Use a reliable protein quantification assay and ensure that all samples are diluted to the same concentration before loading. Always include a loading control (e.g., GAPDH, β-actin) to normalize for any loading inconsistencies.
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Experimental Protocols
Cell Viability Assay (MTT/WST-1)
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth for the duration of the experiment.
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SI-113 Treatment: After 24 hours of cell attachment, treat the cells with a range of SI-113 concentrations (e.g., 0-50 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of SGK1 Pathway Proteins
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Cell Lysis: Treat cells with SI-113 at the desired concentration and for the optimal duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
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SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of SGK1, NDRG1, and MDM2 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified SGK1 signaling pathway and the inhibitory action of SI-113.
References
- 1. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a specific inhibitor of the Sgk1 kinase activity that counteracts cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing SI-113 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize SI-113 toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is SI-113 and what is its mechanism of action?
A1: SI-113 is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy. By inhibiting SGK1, SI-113 can induce cancer cell death and enhance the efficacy of treatments like radiotherapy.[1]
Q2: What is the known toxicity profile of SI-113 in animal models?
A2: Published preclinical studies suggest that SI-113 has a favorable safety profile with "no short-term toxicity" observed in mice at therapeutic doses.[1] However, comprehensive public data on the median lethal dose (LD50) or maximum tolerated dose (MTD) for SI-113 is currently limited. In a study involving a different SGK1 inhibitor, GSK650394, doses of 25 and 50 mg/kg were administered to mice without a significant impact on their body weight.
Q3: What are the potential side effects of SGK1 inhibition?
A3: While SI-113 itself has shown low systemic toxicity, inhibiting the SGK1 pathway could theoretically lead to certain side effects based on the known functions of SGK1. These may include alterations in ion transport, blood pressure, and glucose metabolism. Researchers should monitor for these potential effects during in vivo studies.
Q4: How can I formulate SI-113 for in vivo administration?
A4: SI-113 belongs to the pyrazolopyrimidine class of compounds, which can have poor water solubility.[2] For oral administration, it's often necessary to use a suitable vehicle to ensure adequate absorption.[3][4] Common strategies for formulating poorly soluble kinase inhibitors include the use of:
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Aqueous suspensions: Using suspending agents to create a uniform dispersion.
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Solutions in non-aqueous vehicles: Employing solvents like DMSO, PEG, or corn oil. However, the toxicity of the vehicle itself must be considered.
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Lipid-based formulations: These can enhance the oral bioavailability of poorly soluble compounds.[3][5]
It is crucial to perform vehicle toxicity studies to ensure that the observed effects are due to SI-113 and not the delivery vehicle.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with SI-113.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe adverse events. | Dose-related toxicity: The administered dose of SI-113 may be too high. | - Dose De-escalation: Reduce the dose of SI-113 in subsequent experiments. - Review Literature: Consult studies on SI-113 or similar SGK1 inhibitors for reported tolerated doses. A study on an SGK1 inhibitor, GSK650394, showed that doses of 25 and 50 mg/kg were well-tolerated in mice. |
| Vehicle toxicity: The vehicle used to dissolve or suspend SI-113 may be causing toxicity. | - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its intrinsic toxicity. - Alternative Vehicles: Explore different, less toxic vehicles. For pyrazolopyrimidine compounds, a variety of vehicles can be considered, but their compatibility and potential toxicity must be evaluated. | |
| Route of administration: The chosen route may lead to rapid absorption and high peak plasma concentrations, causing acute toxicity. | - Alternative Routes: Consider less invasive or slower absorption routes (e.g., oral gavage vs. intravenous injection). - Split Dosing: Administer the total daily dose in two or more smaller doses. | |
| Weight loss or reduced food/water intake in treated animals. | Sub-chronic toxicity: Prolonged exposure to SI-113, even at a seemingly well-tolerated dose, may lead to cumulative toxicity. | - Monitor Body Weight: Regularly monitor and record the body weight of all animals. - Food and Water Intake: Measure and record daily food and water consumption. - Dose Reduction or Intermittent Dosing: Consider reducing the dose or implementing a dosing holiday (e.g., 5 days on, 2 days off). |
| Palatability of the formulation (for oral administration): The taste of the SI-113 formulation may be aversive to the animals. | - Flavoring Agents: If permissible for the study, consider adding a sweetening or flavoring agent to the formulation. - Alternative Administration Method: If possible, use a method that bypasses taste, such as gavage. | |
| Local irritation or inflammation at the injection site. | Formulation properties: The pH, osmolarity, or physical properties of the SI-113 formulation may be causing local tissue damage. | - pH Adjustment: Ensure the pH of the formulation is close to physiological levels. - Isotonic Formulation: Adjust the osmolarity of the formulation to be isotonic. - Dilution: Administer a larger volume of a more dilute solution. - Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation. |
| Inconsistent or unexpected experimental results. | Improper formulation: Poor solubility or stability of SI-113 in the chosen vehicle can lead to inaccurate dosing. | - Solubility and Stability Testing: Before starting in vivo studies, confirm the solubility and stability of SI-113 in the chosen vehicle under the experimental conditions (e.g., temperature, light exposure). - Fresh Preparations: Prepare the SI-113 formulation fresh before each administration, if stability is a concern. |
Quantitative Data Summary
Due to the limited publicly available quantitative toxicity data for SI-113, this section provides a template for researchers to summarize their own findings and a summary of available data for SI-113 and a related SGK1 inhibitor.
Table 1: Template for In-House SI-113 Toxicity Data
| Animal Model (Strain, Sex, Age) | Route of Administration | Vehicle | Dose (mg/kg) | Dosing Schedule | Observed Toxicities |
Table 2: Summary of Available In Vivo Dosing Information for SGK1 Inhibitors
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Dosing Schedule | Observed Effects | Reference |
| SI-113 | Mice | Not specified | Not specified | Not specified | "No short-term toxicity observed" | [1] |
| GSK650394 | Mice | Intraperitoneal | 25 | Daily for 14 days | No significant effect on body weight | |
| GSK650394 | Mice | Intraperitoneal | 50 | Daily for 14 days | No significant effect on body weight |
Experimental Protocols
Detailed methodologies for key toxicity assessment experiments are provided below, based on OECD guidelines.
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity of SI-113 and to identify the dose causing evident toxicity.
Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.
Procedure:
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Sighting Study (Optional but Recommended):
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Dose a single animal at a starting dose (e.g., 300 mg/kg).
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Observe the animal for signs of toxicity.
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If the animal survives, dose another animal at a higher dose (e.g., 2000 mg/kg).
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If the first animal shows signs of toxicity, dose another animal at a lower dose (e.g., 50 mg/kg).
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This helps to determine the appropriate starting dose for the main study.
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Main Study:
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Based on the sighting study, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg.
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Dose a group of animals (typically 5 of one sex) with the selected starting dose.
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Observations:
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Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and at least once daily for 14 days.
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Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
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Record body weights shortly before dosing and at least weekly thereafter.
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Record all mortalities.
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Endpoint: The study is complete when the dose causing evident toxicity or mortality is identified, or when no effects are seen at the highest dose.
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Protocol 2: Sub-chronic Oral Toxicity Study (90-Day Study - General Principles)
Objective: To evaluate the potential adverse effects of repeated oral administration of SI-113 over a 90-day period.
Animals: Typically rodents, with both sexes included.
Procedure:
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Dose Selection:
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At least three dose levels and a concurrent control group (vehicle only) should be used.
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The highest dose should induce some toxic effects but not mortality.
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The lowest dose should not induce any observable toxic effects.
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An intermediate dose should also be included.
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Administration:
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Administer SI-113 daily via the chosen route (e.g., oral gavage) for 90 days.
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-
Observations:
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Clinical Observations: Conduct detailed clinical observations at least once daily.
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Body Weight and Food/Water Consumption: Record weekly.
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Hematology and Clinical Biochemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of hematological and biochemical parameters.
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Urinalysis: May be performed at selected intervals.
-
-
Pathology:
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Gross Necropsy: At the end of the study, perform a full gross necropsy on all animals.
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Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).
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Histopathology: Preserve organs and tissues for microscopic examination. Perform histopathology on all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the corresponding tissues from the lower dose groups.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: SGK1 Signaling Pathway and Inhibition by SI-113.
Caption: Experimental Workflow for In Vivo Toxicity Assessment.
References
- 1. Preclinical model in HCC: the SGK1 kinase inhibitor this compound blocks tumor progression in vitro and in vivo and synergizes with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JU | Targeting tumor cells with pyrazolo[3,4-d] pyrimidine [ju.edu.sa]
- 3. future4200.com [future4200.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: SI113 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of SI113, a potent and selective inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK1). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to support your research with this compound.
I. Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure all starting materials are pure and dry.- Extend the reaction time.- Increase the reaction temperature cautiously, monitoring for side product formation. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled solvents. | |
| Loss of product during workup. | - Ensure the pH is appropriate during aqueous extraction to prevent the product from dissolving in the aqueous layer.- Minimize the number of transfer steps. | |
| Product Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization.- Try a different crystallization solvent or a solvent mixture. |
| Product is an oil. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.- Use a seed crystal from a previous successful crystallization.- If the product remains an oil, proceed with purification by column chromatography. | |
| Multiple Spots on TLC After Purification | Incomplete separation during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities.- Use a longer column or a finer stationary phase (silica gel). |
| Decomposition of the product on silica gel. | - Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) before use.- Perform the chromatography quickly to minimize contact time. | |
| Inconsistent Biological Activity | Presence of residual impurities. | - Ensure the final product is of high purity (>98%).- Characterize the final product thoroughly by NMR, LC-MS, and elemental analysis to confirm its identity and purity. |
| Incorrect storage. | - Store the purified this compound as a solid at -20°C for long-term stability. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of SGK1, a serine/threonine protein kinase.[2][3] SGK1 is a key component of the PI3K/mTOR signaling pathway and plays a role in cell survival, proliferation, and resistance to therapy.[4][5] By inhibiting SGK1, this compound can induce apoptosis, autophagy, and sensitize cancer cells to radiotherapy and other treatments.[3][6]
Q2: What are the key downstream targets of SGK1 that are affected by this compound?
A2: this compound-mediated inhibition of SGK1 leads to the downregulation of several downstream targets involved in tumor progression. These include MDM2 (a key regulator of p53), NDRG1, and members of the RAN network.[6]
Q3: What is the recommended solvent for dissolving this compound for in vitro assays?
A3: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration.
Q4: What is the reported IC50 value for this compound against SGK1?
A4: The IC50 of this compound for SGK1 is approximately 600 nM.[1]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective inhibitor of SGK1, like any small molecule inhibitor, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to SGK1 inhibition.
III. Experimental Protocols
Disclaimer: The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine compounds. Researchers should adapt and optimize these procedures for their specific laboratory conditions and scale.
Synthesis of this compound (A Representative Protocol)
The synthesis of this compound, a substituted pyrazolo[3,4-d]pyrimidine, can be conceptually approached through a multi-step synthesis. A plausible synthetic route would involve the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization.
Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
A common method for synthesizing the pyrazolo[3,4-d]pyrimidine scaffold involves the condensation of a substituted pyrazole with a suitable pyrimidine precursor.
Step 2: Functionalization of the Core
Subsequent reactions would be carried out to introduce the specific substituents found in this compound. This would likely involve nucleophilic aromatic substitution reactions to introduce the amine side chains.
Purification of this compound
1. Work-up:
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After the reaction is complete, the reaction mixture is typically concentrated under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
2. Column Chromatography:
-
The crude product is purified by flash column chromatography on silica gel.
-
A suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is used to separate the desired product from impurities.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
3. Crystallization:
-
The purified product can be further purified by crystallization.
-
The product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
IV. Signaling Pathway and Workflow Diagrams
Caption: Simplified SGK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a SGK1 inhibitor, potentiates the effects of radiotherapy, modulates the response to oxidative stress and induces cytotoxic autophagy in human glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | SGK1 in Human Cancer: Emerging Roles and Mechanisms [frontiersin.org]
Technical Support Center: Method Refinement for Detecting SI113-Induced Apoptosis
Welcome to the technical support center for researchers utilizing SI113 to induce and detect apoptosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental methods and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent and specific inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. By inhibiting SGK1, this compound disrupts downstream signaling pathways that protect cells from apoptosis. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspase-9 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Q2: What are the most common methods to detect this compound-induced apoptosis?
A2: The most common and reliable methods for detecting apoptosis induced by this compound include:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-9, which are activated during apoptosis.[2][3][4]
-
Western Blotting for Apoptosis Markers: This technique is used to detect the cleavage of specific proteins that are hallmarks of apoptosis, such as PARP and caspase-9.
Q3: At what concentration and for how long should I treat my cells with this compound to observe apoptosis?
A3: The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, based on published studies, a common starting point is a concentration range of 10-25 µM for 24 to 72 hours. For example, in RKO human colon carcinoma cells, apoptosis was observed after treatment with 12.5 µM this compound for as early as 2 to 6 hours.[5]
Troubleshooting Guides
Annexin V/Propidium Iodide (PI) Staining
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control. | 1. Mechanical stress during cell harvesting (especially for adherent cells).[6] 2. Over-trypsinization. 3. Sub-optimal health of the cell culture. | 1. Handle cells gently during harvesting. For adherent cells, consider using a milder detachment solution like Accutase.[6] 2. Minimize trypsin exposure time. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No significant increase in apoptosis in this compound-treated cells. | 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Confirm SGK1 expression in your cell line. Consider a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working. |
| High percentage of PI positive cells (necrosis) and low Annexin V positive cells. | 1. this compound concentration is too high, leading to rapid cell death. 2. Cells were harvested too late. | 1. Reduce the concentration of this compound. 2. Harvest cells at earlier time points to detect early-stage apoptosis. |
| Weak or no Annexin V signal. | 1. Insufficient calcium in the binding buffer. Annexin V binding to phosphatidylserine is calcium-dependent.[7] 2. Reagents have expired or were stored improperly. | 1. Ensure the 1X Binding Buffer contains the correct concentration of CaCl2 (typically 2.5 mM).[7] 2. Use fresh reagents and check storage conditions. |
Caspase Activity Assays
| Problem | Possible Cause | Solution |
| High background caspase activity in control cells. | 1. Spontaneous apoptosis in the cell culture. 2. Contamination of the cell culture. | 1. Use healthy, low-passage number cells. 2. Regularly check for and address any cell culture contamination. |
| No significant increase in caspase activity after this compound treatment. | 1. The specific caspase being assayed is not activated by this compound in your cell model. 2. The timing of the assay is not optimal for detecting peak caspase activation. | 1. this compound has been shown to activate caspase-9.[1] Ensure you are assaying for the relevant caspases. 2. Perform a time-course experiment to identify the peak of caspase activity. |
Western Blotting
| Problem | Possible Cause | Solution |
| No cleaved PARP or cleaved caspase-9 band detected. | 1. Insufficient this compound-induced apoptosis to detect by Western blot. 2. Poor antibody quality or incorrect antibody dilution. 3. Protein degradation during sample preparation. | 1. Increase the concentration of this compound or the incubation time. Use a positive control for apoptosis. 2. Use a validated antibody for cleaved PARP and cleaved caspase-9. Optimize the antibody dilution. 3. Keep samples on ice and use protease inhibitors during lysate preparation. |
| Faint cleaved bands and strong pro-form bands. | Apoptosis is occurring, but only in a small fraction of the cell population. | Enrich for the apoptotic cell population by collecting both adherent and floating cells for lysate preparation. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | RKO (human colon carcinoma) | ~10 µM | [5] |
| IC50 | A549 (human lung carcinoma) | Not Determined | [8] |
| IC50 | HCT116 (human colon carcinoma) | Not Determined | [8] |
| Effective Concentration for Apoptosis | RKO (human colon carcinoma) | 12.5 µM | [5] |
| Time for Apoptosis Induction | RKO (human colon carcinoma) | 2 - 6 hours | [5] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin-EDTA). Combine the detached cells with the collected culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 2: Caspase-9 Activity Assay (Colorimetric)
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Induce apoptosis and concurrently incubate a control culture. Pellet 3-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[3]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube on ice.[3]
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.[3]
-
Assay Reaction: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample. Add 5 µL of the 4 mM LEHD-pNA substrate (caspase-9 substrate).[3]
-
Incubation and Measurement: Incubate at 37°C for 2 hours. Read the absorbance at 405 nm.[3]
-
Data Analysis: Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Protocol 3: Western Blot for Cleaved PARP
-
Cell Lysis: After this compound treatment, collect both floating and adherent cells. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C. Also, probe for total PARP (116 kDa) and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. The SGK1 inhibitor this compound induces autophagy, apoptosis, and endoplasmic reticulum stress in endometrial cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 2. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dojindo.com [dojindo.com]
Validation & Comparative
A Comparative Guide to SGK1 Inhibitors: SI113 vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SGK1 inhibitor SI113 with other commercially available or widely studied alternatives, GSK650394 and EMD638683. The information is presented to assist in the selection of the most appropriate inhibitor for specific research needs, with supporting experimental data and detailed methodologies.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in several diseases, most notably in cancer and hypertension, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to target SGK1. This guide focuses on a comparative analysis of this compound, a pyrazolo[3,4-d]pyrimidine-based inhibitor, against two other well-characterized SGK1 inhibitors, GSK650394 and EMD638683.
Quantitative Comparison of SGK1 Inhibitors
The following table summarizes the key quantitative data for this compound, GSK650394, and EMD638683, focusing on their potency and selectivity against SGK isoforms.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | SGK1 | 600 nM[1][2] | Selective for SGK1 over c-Src and Abl kinases at 12.5 µM.[3] 100-fold more selective for SGK1 than for AKT1 (IC50 ~50 µM).[4] |
| GSK650394 | SGK1 | 62 nM[5] | Also inhibits SGK2 with an IC50 of 103 nM.[5] |
| EMD638683 | SGK1 | 3 µM[2] | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of this compound (Immunoprecipitation-Based)
This protocol is based on the methodology used for characterizing pyrazolo[3,4-d]pyrimidine-based inhibitors like this compound.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RKO) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding Myc-tagged human SGK1 using a suitable transfection reagent.
-
After 24-48 hours, lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
2. Immunoprecipitation of SGK1:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads three to four times with lysis buffer and then with kinase assay buffer.
3. In Vitro Kinase Reaction:
-
Resuspend the beads with immunoprecipitated Myc-SGK1 in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Add a known concentration of a substrate peptide (e.g., Crosstide) and varying concentrations of the this compound inhibitor.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
4. Measurement of Kinase Activity:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Scintillation Proximity Assay (SPA) for IC50 Determination of GSK650394
This protocol is a detailed method for determining the in vitro potency of SGK inhibitors.
1. Reagents and Materials:
-
Recombinant active SGK1 and SGK2.
-
PDK1 for SGK activation.
-
Kinase buffer: 50 mM Tris (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Biotinylated substrate peptide (e.g., CROSStide).
-
[γ-³³P]ATP.
-
Streptavidin-coated SPA beads.
-
GSK650394 stock solution in DMSO.
2. Kinase Activation:
-
Activate SGK1 or SGK2 by incubating with PDK1 in the kinase buffer containing ATP for 30 minutes at 30°C.
3. Kinase Reaction:
-
Prepare a reaction mixture containing the activated SGK enzyme, the biotinylated substrate peptide, and varying concentrations of GSK650394 in the kinase buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60-90 minutes).
4. Signal Detection:
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add a slurry of streptavidin-coated SPA beads to each well. The biotinylated and phosphorylated substrate binds to the beads.
-
When the radiolabeled phosphate is in close proximity to the scintillant in the beads, it emits light.
-
Measure the light signal using a scintillation counter (e.g., a TopCount NXT).
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GSK650394.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
NDRG1 Phosphorylation Assay for IC50 Determination of EMD638683
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of a known SGK1 substrate.
1. Cell Culture and Treatment:
-
Plate a suitable cell line, such as HeLa cells, in 96-well plates and allow them to adhere overnight.
-
Serum-starve the cells for a few hours to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of EMD638683 for 1-2 hours.
-
Stimulate the cells with a known SGK1 activator, such as insulin or serum, for a short period (e.g., 15-30 minutes) to induce SGK1 activity and subsequent NDRG1 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (pNDRG1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total NDRG1 or a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
-
Quantify the band intensities for pNDRG1 and the loading control using densitometry software.
-
Calculate the ratio of pNDRG1 to the loading control for each treatment condition.
-
Determine the percentage of inhibition of NDRG1 phosphorylation for each concentration of EMD638683 relative to the stimulated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a comparative overview of the SGK1 inhibitors this compound, GSK650394, and EMD638683. The choice of inhibitor will depend on the specific experimental needs, considering factors such as required potency, the importance of selectivity against other SGK isoforms and related kinases, and the suitability for in vitro versus cell-based assays. The provided experimental protocols offer a starting point for researchers to evaluate these inhibitors in their own experimental setups. As the field of SGK1 research continues to evolve, a thorough understanding of the available tools is essential for advancing our knowledge of SGK1's role in health and disease.
References
SI113 Demonstrates Potent Anti-Tumor Efficacy In Vivo, Particularly in Combination with Paclitaxel
For Immediate Release
[City, State] – October 29, 2025 – New preclinical data validate the anti-tumor effects of SI113, a specific inhibitor of SGK1 kinase, in in vivo models. The studies highlight the potential of this compound as a standalone agent and in combination with conventional chemotherapy, such as paclitaxel, for the treatment of resistant cancers. The findings are of significant interest to researchers and drug development professionals in the oncology space.
A key study in a paclitaxel-resistant ovarian cancer model demonstrated that this compound, when combined with paclitaxel, leads to a more substantial reduction in tumor volume compared to either treatment alone. This suggests a synergistic effect and a potential strategy to overcome acquired resistance to taxane-based chemotherapies.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from a preclinical study evaluating this compound in a paclitaxel-resistant ovarian cancer xenograft model.
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1400 | 0 |
| Paclitaxel (5 mg/kg) | ~1350 | ~3.6 |
| This compound (9.3 mg/kg) | ~700 | 50 |
| This compound + Paclitaxel | ~300 | ~78.6 |
Data are estimated from graphical representations in the cited study and presented for comparative purposes.
Experimental Protocols
Ovarian Cancer Xenograft Model
A preclinical in vivo study was conducted using a paclitaxel-resistant human ovarian cancer cell line, A2780TC.
-
Animal Model: Female nude mice were used for the study.
-
Tumor Implantation: 2.5 x 10^6 A2780TC cells were implanted subcutaneously into the flanks of the mice.
-
Treatment Groups: Once tumors were established, mice were randomized into four treatment groups:
-
Vehicle control
-
Paclitaxel (5 mg/kg)
-
This compound (9.3 mg/kg)
-
This compound (9.3 mg/kg) + Paclitaxel (5 mg/kg)
-
-
Drug Administration: Treatments were administered following the specific regimen outlined in the study by Amato et al., 2019.[1]
-
Tumor Growth Assessment: Tumor volume was measured at regular intervals throughout the study. At the end of the study (Day 21), tumors were excised and weighed.
While in vitro studies have suggested the efficacy of this compound in colon carcinoma cells (RKO), publicly available in vivo data for a colon cancer xenograft model treated with this compound was not identified in the conducted search.
Signaling Pathway and Experimental Workflow
The anti-tumor activity of this compound is attributed to its inhibition of the SGK1 signaling pathway, which plays a crucial role in cell survival and proliferation.
References
Confirming the On-Target Activity of SI113: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of SI113, a selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), against other known SGK1 inhibitors. The experimental data and detailed protocols furnished herein offer a framework for validating the engagement of this compound with its intended target.
Introduction to this compound and the SGK1 Pathway
This compound is a pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor targeting SGK1, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of the SGK1 signaling pathway has been implicated in several pathologies, including cancer and metabolic diseases, making it an attractive therapeutic target. This compound has been reported to be a potent inhibitor of SGK1 with an IC50 of 600 nM. It has also been shown to be highly selective for SGK1 over other related kinases such as Akt, Abl, and Src. This guide compares the inhibitory activity of this compound with other commercially available SGK1 inhibitors, GSK650394 and EMD638683.
Quantitative Comparison of SGK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and two alternative SGK1 inhibitors.
| Inhibitor | Target | IC50 | Selectivity Notes |
| This compound | SGK1 | 600 nM | Less effective against AKT1, ABL, and SRC. |
| GSK650394 | SGK1 | 62 nM | Also inhibits SGK2 (IC50 = 103 nM) and has shown off-target activity against other kinases. |
| EMD638683 | SGK1 | 3 µM | Also inhibits MSK1 and PRK2 with similar potency. |
Experimental Protocols for On-Target Validation
To confirm the on-target activity of this compound, a series of biochemical and cell-based assays are recommended.
In Vitro SGK1 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SGK1.
Materials:
-
Recombinant active SGK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
SGK1 substrate peptide (e.g., Crosstide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound and control inhibitors (dissolved in DMSO)
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SGK1 substrate peptide, and recombinant SGK1 enzyme.
-
Add serial dilutions of this compound or control inhibitors to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or membrane.
-
Wash the paper/membrane extensively with a phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-NDRG1
This cellular assay assesses the ability of this compound to inhibit the phosphorylation of a known downstream substrate of SGK1, N-myc downstream-regulated gene 1 (NDRG1).
Materials:
-
Cell line expressing SGK1 and NDRG1 (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NDRG1 (Thr346 or Ser330) and anti-total NDRG1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-4 hours). Include a DMSO-only control.
-
If necessary, stimulate the SGK1 pathway (e.g., with serum or insulin) prior to or during inhibitor treatment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NDRG1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total NDRG1 to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-NDRG1 signal to the total NDRG1 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cells of interest
-
This compound or control compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA-based detection system for SGK1
Procedure:
-
Treat intact cells with this compound or a vehicle control (DMSO) for a defined period.
-
After treatment, wash the cells to remove unbound compound.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SGK1 in the supernatant for each temperature point using Western blotting or an ELISA.
-
Plot the amount of soluble SGK1 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct binding of the compound to SGK1 in the cellular environment.
Visualizing the Pathway and Experimental Workflow
To further clarify the context and methodology, the following diagrams illustrate the SGK1 signaling pathway and the experimental workflow for validating this compound's on-target activity.
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the on-target activity of this compound.
Unveiling the Potency of SI113: A Comparative Guide to its Effect on SGK1 Phosphorylation
For Immediate Release
This guide provides a comprehensive comparison of the inhibitor SI113's effect on Serum and Glucocorticoid-regulated Kinase 1 (SGK1) phosphorylation, benchmarked against other known SGK1 inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for validation, and visualizes the intricate signaling pathways and workflows involved.
Executive Summary
This compound is a potent inhibitor of SGK1, a key serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and apoptosis. Dysregulation of the SGK1 signaling pathway is implicated in several diseases, notably cancer. This guide presents a comparative analysis of this compound with other SGK1 inhibitors, namely GSK650394 and EMD638683, based on their half-maximal inhibitory concentrations (IC50). The experimental data is supported by detailed protocols for in vitro kinase assays and Western blotting, enabling researchers to replicate and validate these findings. Furthermore, we provide visual diagrams of the SGK1 signaling cascade and a typical experimental workflow to facilitate a deeper understanding of the scientific context.
Comparative Analysis of SGK1 Inhibitors
The efficacy of this compound in inhibiting SGK1 is quantitatively compared to other well-characterized inhibitors. The following table summarizes the IC50 values, a standard measure of a compound's potency.
| Compound | Target | IC50 (nM) | Reference |
| This compound | SGK1 | 600 | [1][2] |
| GSK650394 | SGK1 | 62 | [3] |
| EMD638683 | SGK1 | 3000 | [1] |
Note: IC50 values are sourced from different studies and may have been determined under varying experimental conditions.
Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for key experiments are provided below.
In Vitro SGK1 Kinase Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of SGK1 in a controlled, cell-free environment.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1-specific peptide substrate (e.g., Crosstide)
-
ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other inhibitors of interest
-
Phosphocellulose paper or other suitable separation method
-
Scintillation counter or phosphorimager (for radioactive detection)
-
Microplate reader (for non-radioactive detection)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant SGK1, and the peptide substrate.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of SGK1 inhibition for each inhibitor concentration and determine the IC50 value.
Western Blotting for SGK1 Substrate Phosphorylation
This technique is used to detect the phosphorylation status of SGK1 substrates (e.g., MDM2, NDRG1) in whole-cell lysates, providing an indication of SGK1 activity within a cellular context.
Materials:
-
Cell culture reagents
-
Cell line of interest (e.g., a cancer cell line with active SGK1 signaling)
-
This compound and other inhibitors
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MDM2 (Ser166) or anti-phospho-NDRG1 (Thr346), and antibodies for total MDM2/NDRG1 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitors (e.g., this compound) for a specified duration. Include an untreated control.
-
Lyse the cells using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MDM2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and the loading control.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizing the Science
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: SGK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing SGK1 inhibitor efficacy.
References
A Head-to-Head Comparison of SI113 and Other Kinase Inhibitors in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Kinase Inhibitor Performance
In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway remains a critical axis for intervention. As a downstream effector in this cascade, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) has emerged as a compelling target. This guide provides a head-to-head comparison of SI113, a notable SGK1 inhibitor, with other inhibitors targeting key kinases within this pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the informed selection of research tools and potential therapeutic agents.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of this compound and other selected kinase inhibitors targeting the PI3K/Akt/mTOR pathway is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Primary Target(s) | IC50 (SGK1) | IC50 (Akt1) | IC50 (PI3Kα) | IC50 (mTOR) | Reference(s) |
| This compound | SGK1 | 600 nM | 50 µM | - | - | [1][2] |
| GSK650394 | SGK1, SGK2 | 62 nM | - | - | - | [3] |
| EMD638683 | SGK1 | 3 µM | - | - | - | [4] |
| MK-2206 | Akt1/2/3 | - | 5.2 nM (Akt1), 18 nM (Akt2) | - | - | [5] |
| BEZ235 | PI3K, mTOR | - | - | 4 nM (p110α) | 16 nM | [5] |
| Rapamycin | mTOR | - | - | - | - | [6][7][8][9] |
Signaling Pathway and Inhibitor Targets
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the points of intervention for the discussed inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibitor action.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of a kinase inhibitor.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a microplate, the inhibitor dilutions are mixed with a fixed concentration of the purified recombinant kinase (e.g., SGK1).
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method. Luminescence-based assays, such as ADP-Glo™, are commonly employed.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay for Pathway Inhibition (Western Blotting)
Western blotting is a widely used technique to assess the phosphorylation status of key proteins within a signaling pathway, thereby confirming the on-target effect of an inhibitor in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with an active PI3K/Akt/mTOR pathway are cultured and treated with various concentrations of the inhibitor (e.g., this compound) for a specified duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[10][11][12][13][14]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-NDRG1, NDRG1).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is then detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation, providing a measure of the inhibitor's efficacy in the cellular environment.
Concluding Remarks
This guide provides a comparative overview of this compound and other kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The data presented highlights the potency and selectivity of these compounds. This compound demonstrates specific inhibition of SGK1 with a notable selectivity over Akt1. For researchers investigating the specific roles of SGK1, this compound represents a valuable tool. In contrast, inhibitors like BEZ235 offer broader inhibition of the pathway by targeting both PI3K and mTOR. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. The provided experimental protocols serve as a foundation for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug: GSK650394 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 11. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synergistic Takedown of Glioblastoma: A Comparative Analysis of SI113 and Quinacrine Combination Therapy
A deep dive into the experimental data reveals a potent synergistic relationship between the SGK1 inhibitor SI113 and the autophagy inhibitor quinacrine in combating Glioblastoma Multiforme (GBM). This guide provides a comprehensive comparison of their combined efficacy against monotherapy, supported by detailed experimental protocols and pathway visualizations for researchers in oncology and drug development.
A recent study has illuminated a promising strategy against the notoriously aggressive brain tumor, Glioblastoma Multiforme. The research demonstrates that combining the kinase inhibitor this compound with the repurposed antimalarial drug quinacrine results in a powerful synergistic anti-cancer effect. The core of this synergy lies in a two-pronged attack: this compound induces a pro-survival mechanism in cancer cells known as autophagy, which is then potently blocked by quinacrine, leading to enhanced cell death.
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and quinacrine was rigorously evaluated across multiple GBM cell lines, including established lines and primary neurospheres. The Combination Index (CI), a quantitative measure of drug synergy, was calculated to assess the nature of the interaction. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
The data consistently demonstrated a strong synergistic effect (CI < 1) when this compound and quinacrine were used in combination, leading to a significant reduction in cell viability compared to either drug administered alone.
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) |
| ADF | This compound | ~15 | < 1 (Synergistic) |
| Quinacrine | ~2.5 | ||
| U373MG | This compound | ~12 | < 1 (Synergistic) |
| Quinacrine | ~3.0 | ||
| T98G | This compound | ~18 | < 1 (Synergistic) |
| Quinacrine | ~2.0 | ||
| GBM3-Luc Neurospheres | This compound | Not specified | < 1 (Synergistic) |
| Quinacrine | ~1.5 | ||
| GBM-I Neurospheres | This compound | Not specified | < 1 (Synergistic) |
| Quinacrine | ~2.0 |
Table 1: Summary of IC50 values for individual drugs and the synergistic outcome of the combination therapy in various Glioblastoma Multiforme cell lines.
Unveiling the Mechanism: A Tale of Two Pathways
The synergistic effect of the this compound and quinacrine combination is rooted in their distinct but complementary mechanisms of action. This compound, a potent inhibitor of the SGK1 kinase, disrupts the PI3K/mTOR signaling pathway. This inhibition, while detrimental to cancer cell proliferation, also triggers a protective autophagic response as the cells attempt to survive the induced stress.
This is where quinacrine plays its critical role. As a known inhibitor of autophagy, quinacrine prevents the cancer cells from utilizing this survival mechanism, leading to an accumulation of cellular damage and ultimately, enhanced apoptosis.
Figure 1: Signaling pathway of this compound and Quinacrine synergy.
Experimental Protocols
The following are detailed methodologies for the key experiments that validated the synergistic effect of this compound and quinacrine.
Cell Culture
-
Adherent Cell Lines (ADF, U373MG, T98G): Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Neurospheres (GBM3-Luc, GBM-I): These stem-like cells were grown in a serum-free medium composed of DMEM/F12, supplemented with B27, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
Cell Viability Assay
The effect of this compound and quinacrine, alone and in combination, on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound, quinacrine, or a combination of both.
-
Following a 72-hour incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT.
-
After 4 hours of incubation, the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
Combination Index (CI) Analysis
The synergistic effect of the drug combination was quantified using the Chou-Talalay method to calculate the Combination Index (CI).
-
Dose-response curves for each drug and their combination were generated from the cell viability assays.
-
The CI values were calculated using CompuSyn software.
-
A CI < 1 was considered synergistic, CI = 1 additive, and CI > 1 antagonistic.
Figure 2: Experimental workflow for assessing drug synergy.
Conclusion
The combination of this compound and quinacrine presents a rational and highly effective therapeutic strategy for Glioblastoma Multiforme. By targeting both a key survival signaling pathway and the cell's adaptive resistance mechanism, this synergistic pairing offers a promising avenue for future preclinical and clinical investigations. The data strongly supports the continued exploration of this combination therapy as a means to improve the dismal prognosis for GBM patients.
Comparative Efficacy of the SGK1 Inhibitor SI113 Across Diverse Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental drug SI113, a potent and selective inhibitor of the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), across a range of human cancer cell lines. The data presented herein summarizes the current preclinical evidence of this compound's anti-cancer effects, offering a valuable resource for researchers investigating novel therapeutic strategies.
At a Glance: this compound's Performance Across Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death and inhibiting proliferation in various cancer cell lines.
Table 1: Comparative Cell Viability (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma Multiforme | LI | 11.2 | 72 |
| Glioblastoma Multiforme | ADF | 9.1 | 72 |
| Glioblastoma Multiforme | A-172 | 10.5 | 72 |
| Colon Carcinoma | RKO | Not explicitly stated, but significant growth inhibition at 12.5 µM[1] | 72[1] |
| Hepatocellular Carcinoma | HepG2 | Dose-dependent reduction in viability (12.5-50 µM) | 48 and 72[2] |
| Hepatocellular Carcinoma | HuH-7 | Dose-dependent reduction in viability (12.5-50 µM) | 48 and 72[2] |
Table 2: Apoptotic Effects of this compound on Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Induction | Quantitative Data |
| Glioblastoma Multiforme | LI, ADF, A-172 | 12.5 | Significant increase in caspase-mediated apoptosis | Specific percentages not provided in the snippets. |
| Colon Carcinoma | RKO | 12.5 | Induces apoptosis and necrosis, especially in combination with paclitaxel[1] | Significant increase in late apoptotic/dead cells after 2, 4, and 6 hours of treatment[3] |
| Hepatocellular Carcinoma | HepG2 | 12.5 | Significant increase in early apoptotic cells[2] | Progressive increase in apoptosis over 24, 48, and 72 hours[2] |
| Hepatocellular Carcinoma | HuH-7 | 12.5 | Significant increase in late apoptotic cells[2] | Progressive increase in late apoptosis after 48 and 72 hours[2] |
| Endometrial Cancer | Ishikawa, HEC1B, AN3CA | 12.5 | Induces apoptosis via cleavage of PARP and Caspase-9[4] | Not specified. |
| Breast Cancer | MCF-7 | 12.5 | Induces cell death | Significant reduction in viable cells[1] |
Mechanism of Action: Targeting the SGK1 Signaling Pathway
This compound functions as a small molecule inhibitor of SGK1, a serine/threonine kinase that plays a crucial role in the PI3K/Akt signaling pathway. This pathway is frequently deregulated in various cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting SGK1, this compound disrupts these pro-tumorigenic signals, leading to cell cycle arrest, apoptosis, and autophagy.
Caption: The SGK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of this compound.
Caption: Standard experimental workflows for assessing this compound's effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, SGK1, p-SGK1, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion
The preclinical data compiled in this guide demonstrates that this compound exhibits significant anti-cancer activity across a variety of cancer cell lines. Its ability to inhibit SGK1, a key node in a critical cancer-promoting pathway, leads to reduced cell viability and induction of apoptosis. While the sensitivity to this compound appears to vary between different cancer types and cell lines, the consistent pro-apoptotic and anti-proliferative effects underscore its potential as a therapeutic candidate. Further research, including in vivo studies and the identification of predictive biomarkers, is warranted to fully elucidate the clinical potential of this compound in oncology.
References
Safety Operating Guide
Proper Disposal of SI113: A Guide for Laboratory Professionals
For immediate reference, SI113, a research-grade chemical compound, must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Researchers should always consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance and adhere to their institution's chemical hygiene plan.
This guide provides essential information for the safe handling and disposal of this compound, a potent inhibitor of SGK1, PDK1, and mTORC2, intended for use by researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and are not a substitute for the specific instructions found in the product's SDS.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most research chemicals, requires careful segregation and labeling to ensure safe and compliant waste management.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other types of waste unless explicitly permitted by your institution's waste management protocols.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, leak-proof, and appropriately labeled hazardous liquid waste container. Avoid mixing with incompatible solvents.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number (1027914-63-4) must be legibly written on the label.
-
Indicate the primary hazards associated with the chemical (as per the SDS).
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment is recommended to prevent spills.
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.
Summary of this compound Properties
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₄N₄O₃S |
| Molecular Weight | 378.41 g/mol |
| Physical Form | Solid powder |
| Storage | Store at -20°C for long-term stability |
This compound Signaling Pathway Inhibition
This compound is recognized for its role as a dual inhibitor of key kinases in cellular signaling pathways. It targets Serum and Glucocorticoid-regulated Kinase 1 (SGK1) and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1). Additionally, it affects the mTORC2 complex. These kinases are crucial components of pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, this compound can induce apoptosis and autophagy in cancer cells.
Disclaimer: This information is intended for guidance purposes only and is based on publicly available data and general laboratory safety principles. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) from your chemical supplier and adhere to your local and institutional regulations for waste disposal.
Essential Safety and Logistics for Handling SI113
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SI113. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and ensure electrical grounding of equipment.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service for proper disposal procedures.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
